Indole-3-amidoxime
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N'-hydroxy-1H-indole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLODAUYNZPGORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Indole-3-amidoxime (CAS: 95649-37-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Indole-3-amidoxime, a heterocyclic compound of interest in pharmaceutical and chemical research. This document collates available data on its chemical properties, synthesis, and potential biological activities, presented in a format tailored for scientific and research applications.
Core Compound Data
This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle found in numerous biologically active compounds. The presence of the amidoxime functional group makes it a versatile synthetic intermediate.[1]
| Property | Value | Reference |
| CAS Number | 95649-37-9 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥97% | [3] |
| Storage Conditions | -20°C for long-term storage (≥2 years) | [1] |
| UV/Vis (λmax) | 216, 280 nm | [3] |
Solubility Profile
| Solvent | Solubility | Reference |
| DMSO | Approx. 14 mg/mL | [3] |
| Dimethylformamide (DMF) | Approx. 12.5 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:10) | Approx. 0.1 mg/mL | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of a nitrile with hydroxylamine. A general, yet detailed, protocol is outlined below.
Experimental Protocol: Synthesis from 3-Cyanoindole
This protocol describes the formation of this compound from 3-Cyanoindole.
Materials:
-
3-Cyanoindole (1 equiv.)
-
Hydroxylamine hydrochloride (3 equiv.)
-
Triethylamine (TEA) (3 equiv.)
-
Ethanol
-
Ethyl acetate
-
Methanol
-
Silica gel
-
Celite
Procedure:
-
To a round-bottom flask containing ethanol, add 3-Cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).[2]
-
Heat the reaction mixture to 80°C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[2]
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
Load the resulting solid onto Celite.
-
Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield this compound.[2]
References
An In-depth Technical Guide to Indole-3-amidoxime: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime, with the formal name N'-hydroxy-1H-indole-3-carboximidamide, is a molecule of significant interest within medicinal chemistry and pharmaceutical development. It belongs to the amidoxime class of compounds, which are recognized for their versatile roles as synthetic intermediates and as pharmacologically active agents. The indole scaffold itself is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound.
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its existence is firmly rooted in the broader history of indole chemistry, which began with Adolf von Baeyer's first synthesis of indole in 1866. The development of synthetic routes to functionalized indoles throughout the 20th century provided the foundation for the creation of derivatives like this compound. It is primarily recognized and utilized as a key synthetic intermediate for the preparation of more complex pharmaceutical compounds.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N₃O | [4][5] |
| Molecular Weight | 175.19 g/mol | [4][5] |
| CAS Number | 95649-37-9 | [4][5] |
| Appearance | Crystalline solid | [4][6] |
| Purity | ≥97% (typical) | [4] |
| Solubility | DMSO: ~14 mg/mLDMF: ~12.5 mg/mLDMSO:PBS (pH 7.2) (1:10): ~0.1 mg/mL | [4][6] |
| Storage Stability | ≥ 4 years at -20°C | [4] |
| UV/Vis. (λmax) | 216, 280 nm | [4] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the reaction of 3-cyanoindole with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis from 3-Cyanoindole
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or another suitable base
-
Ethanol
-
Ethyl acetate
-
Methanol
-
Silica gel
-
Celite
Procedure:
-
To a round-bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).[5]
-
Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5]
-
Cool the solution to room temperature.[5]
-
Remove the solvent under reduced pressure.[5]
-
Load the resulting solid onto Celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield pure this compound.[5]
Biological Activity and Potential Significance
Direct and specific quantitative bioactivity data for this compound, such as IC₅₀ or Kᵢ values, are not extensively reported in publicly available literature. Its primary role is that of a precursor in the synthesis of more complex molecules that are then evaluated for their biological activities. However, the broader classes of compounds to which it belongs—indoles and amidoximes—are rich in biological function.
Amidoxime Derivatives as Enzyme Inhibitors
Amidoxime-containing molecules have been identified as potent inhibitors of various enzymes. A notable example is their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , an important target in cancer immunotherapy.[7] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. By inhibiting IDO1, the tumor's ability to create an immunosuppressive microenvironment can be diminished. While specific inhibitory data for this compound against IDO1 is not available, its core structure is a relevant pharmacophore.
Indole Derivatives in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, with indole-containing compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]
Signaling Pathways
There is no direct evidence in the reviewed literature of this compound modulating a specific signaling pathway. However, as a precursor to other therapeutic agents and as a member of the amidoxime family, it has the potential to be involved in pathways modulated by its derivatives or related compounds. For instance, amidoximes are known to be prodrugs that can release nitric oxide (NO), a key signaling molecule in the cardiovascular system, through metabolic activation, often involving cytochrome P450 enzymes.[9] This NO release can lead to the activation of the cGMP pathway, resulting in vasodilation.[9]
Conclusion
This compound is a valuable synthetic intermediate in the field of medicinal chemistry. While its own biological activity is not extensively characterized in the public domain, its structural motifs—the indole nucleus and the amidoxime functional group—are of significant interest for the development of novel therapeutics. The straightforward and well-documented synthesis of this compound makes it a readily accessible building block for the creation of a diverse range of more complex molecules for drug discovery and development. Future research may yet uncover direct biological roles for this compound, but its current importance lies in its utility as a versatile chemical precursor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by MedChem Express, Cat. No. HY-W590911-1G | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Indole-3-Amidoxime: A Versatile Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the diverse array of indole derivatives, indole-3-amidoxime has emerged as a particularly valuable synthetic intermediate. Its unique chemical properties allow for the efficient construction of various heterocyclic systems, leading to the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, application as a pharmaceutical intermediate, and the biological significance of its derivatives.
Physicochemical Properties of this compound
This compound is a stable crystalline solid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Chemical Name | N'-hydroxy-1H-indole-3-carboximidamide |
| CAS Number | 95649-37-9 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥97% |
| Solubility | DMSO: ~14 mg/mL, DMF: ~12.5 mg/mL, Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute.[2][3] |
| Storage | Store at -20°C for long-term stability (≥ 2 years).[2][3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of 3-cyanoindole with hydroxylamine hydrochloride. This reaction proceeds with high yield and purity, making it suitable for large-scale production.
Experimental Protocol: Synthesis of this compound from 3-Cyanoindole
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Ethanol
-
Ethyl acetate
-
Methanol
-
Silica gel
-
Celite
Procedure:
-
To a round bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate.
Quantitative Data: This protocol has been reported to yield this compound in up to 99% yield.[4]
This compound as a Precursor to 1,2,4-Oxadiazoles
A significant application of this compound in pharmaceutical synthesis is its use as a precursor for the formation of 1,2,4-oxadiazole rings. The 1,2,4-oxadiazole moiety is a well-established pharmacophore found in a variety of biologically active compounds. The reaction of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration, is a common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
General Experimental Protocol: One-Pot Synthesis of 3-(Indol-3-yl)-5-substituted-1,2,4-oxadiazoles
This protocol is a general representation of the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and can be adapted for this compound.
Materials:
-
This compound
-
Substituted carboxylic acid or acid chloride
-
Coupling agents (e.g., EDC, HOBt) or a base (e.g., triethylamine)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Activation of Carboxylic Acid (if used): To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add coupling agents such as EDC (1.1 equivalents) and HOBt (1.1 equivalents) at 0°C. Stir for 15-30 minutes.
-
Reaction with Amidoxime: Add this compound (1 equivalent) to the activated carboxylic acid mixture.
-
Cyclodehydration: Heat the reaction mixture to facilitate cyclodehydration. The temperature and time will vary depending on the specific substrates and solvent used (e.g., 100-140°C for several hours).
-
Work-up and Purification: After cooling, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data for Analogous Syntheses: The following table provides representative data for the synthesis of 1,2,4-oxadiazoles from various amidoximes, illustrating typical reaction conditions and yields.
| Amidoxime Reactant | Carboxylic Acid/Derivative | Conditions | Yield (%) |
| 4-bromobenzamidoxime | Acetic anhydride | Heat, 3-4 minutes | >75% |
| Benzamidoxime | 2-chloropropanoyl chloride | Dichloromethane | - |
| Amidoxime on solid support | Various acid chlorides | TBAF in THF, ambient temperature | - |
Application in the Synthesis of Bioactive Molecules: IDO1 Inhibitors
Derivatives of indole, including those accessible from this compound, have shown significant potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism pathway and plays a crucial role in tumor immune escape.[5] By inhibiting IDO1, these compounds can help to restore anti-tumor immunity.
The IDO1 Signaling Pathway in Cancer
IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[5] In the tumor microenvironment, the overexpression of IDO1 leads to two main immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan inhibits the proliferation and activation of effector T cells.
-
Kynurenine Accumulation: The accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.
Experimental and Synthetic Workflows
The synthesis of a pharmaceutical agent from this compound can be visualized as a multi-step workflow, from the initial synthesis of the intermediate to the final bioactive molecule.
Conclusion
This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward, high-yield synthesis from readily available starting materials, coupled with its reactivity to form key pharmacophores such as the 1,2,4-oxadiazole ring, makes it an attractive building block for drug discovery and development. The successful application of indole-based structures as potent IDO1 inhibitors highlights the therapeutic potential of compounds derived from this compound. Further exploration of the chemical space accessible from this intermediate is likely to yield novel drug candidates for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel marine-derived indole-based 1,2,4-oxadiazoles derivatives as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of Indole-3-Amidoxime Crystalline Solid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-amidoxime is a versatile synthetic intermediate with significant potential in pharmaceutical development. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in drug design and synthesis. This technical guide provides a comprehensive overview of the known physical characteristics of this compound in its crystalline solid form. It includes a summary of its physicochemical properties, detailed experimental protocols for its characterization, and a discussion of its potential applications in medicinal chemistry.
Physicochemical Properties
This compound is typically supplied as an off-white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below. While specific experimental data for the melting point and detailed crystallographic structure of this compound are not widely published, data for closely related indole oxime derivatives provide valuable reference points.
Table 1: General Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [2][3] |
| Molecular Weight | 175.19 g/mol | [4] |
| Appearance | Crystalline solid | [2][3] |
| Color | Off-white to light yellow | [1] |
| Purity | ≥97% | [2][3] |
| CAS Number | 95649-37-9 | [3][4] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~12.5 mg/mL | [2][3] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [2][3] |
| Aqueous Buffers | Sparingly soluble | [2] |
Table 3: Spectroscopic Data for this compound
| Technique | Wavelength (λmax) | Source |
| UV/Vis Spectroscopy | 216, 280 nm | [3] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate characterization of this compound. The following protocols are adapted from established laboratory techniques for the analysis of organic crystalline solids.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of indole-3-carbonitrile with hydroxylamine.
-
Procedure: To a round bottom flask containing ethanol, add indole-3-carbonitrile (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents). Heat the reaction mixture to 80°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the solution to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by silica gel column chromatography using a mobile phase of 0-10% methanol in ethyl acetate.[4]
Caption: A flowchart illustrating the synthesis of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
-
Protocol:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20°C per minute initially, then slow to 1-2°C per minute as the expected melting point is approached.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range represents the melting point. For a pure compound, this range should be narrow (0.5-2°C).
-
Spectroscopic Characterization
NMR spectroscopy provides detailed information about the molecular structure.
-
Protocol (¹H and ¹³C NMR):
-
Dissolve 5-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
-
Acquire the spectrum on a calibrated NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the crystalline this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Protocol:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
-
Protocol:
-
Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.
-
Mount a selected crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data to determine the unit cell parameters, space group, and atomic coordinates.
-
Refine the crystal structure to obtain precise bond lengths, bond angles, and other structural details.
-
Role in Drug Discovery and Development
Indole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Amidoxime-containing compounds are also known to possess diverse pharmacological properties. The combination of these two moieties in this compound makes it an attractive scaffold for the development of new therapeutic agents.
Caption: The potential role of this compound in a drug discovery workflow.
References
The Interplay of Indolic Compounds: A Technical Guide to the Relationship Between Indole-3-Amidoxime and Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-3-acetic acid (IAA) is the most prevalent and physiologically significant auxin in plants, playing a pivotal role in nearly every aspect of their growth and development. The biosynthesis of IAA is a complex process involving multiple pathways, one of which proceeds through the intermediate indole-3-acetaldoxime (IAOx). This technical guide provides an in-depth exploration of the relationship between indolic compounds related to this pathway, with a specific focus on clarifying the roles of indole-3-amidoxime and its close structural analog, indole-3-acetamide (IAM), in the context of IAA synthesis. While this compound is a distinct chemical entity, current scientific literature establishes indole-3-acetamide as the key intermediate in the IAOx-dependent pathway to IAA. This guide details the enzymatic conversions, presents quantitative data from key experimental findings, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways to offer a comprehensive resource for researchers in plant science and drug development.
Chemical Distinction: this compound vs. Indole-3-Acetamide
It is crucial to distinguish between this compound and indole-3-acetamide, as they are distinct molecules with different chemical properties.
-
Indole-3-acetic acid (IAA): The primary auxin in plants, characterized by a carboxylic acid group attached to the indole ring via a methylene bridge.
-
Indole-3-acetamide (IAM): An intermediate in IAA biosynthesis, featuring an acetamide group. It is a known precursor to IAA, converted via hydrolysis.
-
This compound: This compound possesses an amidoxime functional group. While it is a synthetic intermediate, there is currently no substantial evidence to suggest it is a natural, direct precursor in the primary IAA biosynthetic pathways in plants.
The focus of this guide, therefore, will be on the established biological relationship involving indole-3-acetamide as a precursor to IAA.
The Indole-3-Acetaldoxime (IAOx) Pathway for IAA Biosynthesis
In certain plant species, notably the model organism Arabidopsis thaliana, a significant pathway for IAA biosynthesis originates from the amino acid tryptophan and proceeds through indole-3-acetaldoxime (IAOx).[1][2] IAOx serves as a critical branch point, leading to the production of not only IAA but also defensive compounds such as glucosinolates and camalexin.[1][3]
The conversion from IAOx to IAA involves two key intermediates: indole-3-acetonitrile (IAN) and indole-3-acetamide (IAM).[1][4][5]
Biosynthetic Steps from Tryptophan to IAA
-
Tryptophan to Indole-3-acetaldoxime (IAOx): In Arabidopsis, this initial step is catalyzed by the cytochrome P450 monooxygenases, CYP79B2 and CYP79B3.[1]
-
Indole-3-acetaldoxime (IAOx) to Intermediates: IAOx is then converted to both indole-3-acetonitrile (IAN) and indole-3-acetamide (IAM).[1][6][7]
-
Intermediates to Indole-3-acetic acid (IAA):
-
IAN to IAA: This conversion is catalyzed by nitrilase enzymes (NIT1, NIT2, NIT3 in Arabidopsis).[8][9][10][11]
-
IAM to IAA: The hydrolysis of IAM to IAA is carried out by amidase enzymes.[12] In some bacteria, the conversion of IAN to IAA can also proceed through a two-step process involving a nitrile hydratase to form IAM, which is then acted upon by an amidase.[6][13][14]
-
Quantitative Data on IAA Precursors in Arabidopsis thaliana
The study by Sugawara et al. (2009) provides key quantitative data on the levels of IAA precursors in wild-type Arabidopsis and mutants with defects in the IAOx pathway. These data highlight the metabolic flow through this pathway.
| Compound | Wild-Type (ng/gfw) | cyp79b2 cyp79b3 mutant (ng/gfw) | sur1-1 mutant (ng/gfw) |
| Indole-3-acetaldoxime (IAOx) | 1.7 ± 0.1 | Not Detected | 4.3 ± 0.4 |
| Indole-3-acetonitrile (IAN) | 2560 ± 320 | Not Detected | 2150 ± 290 |
| Indole-3-acetamide (IAM) | 9.9 ± 2.1 | 0.4 - 0.6 | 342 ± 55 |
| Indole-3-acetic acid (IAA) | 25.1 ± 3.5 | 22.3 ± 2.1 | 1650 ± 210 |
Data sourced from Sugawara et al., 2009.[9] Values are presented as mean ± SD.
Interpretation of Data:
-
The cyp79b2 cyp79b3 double mutant , which is deficient in the production of IAOx, shows undetectable levels of IAOx, IAN, and significantly reduced levels of IAM, confirming that these are downstream products of the CYP79B enzymes.[1][2][9][13]
-
The sur1-1 mutant , which has a block in glucosinolate biosynthesis downstream of IAOx, exhibits a significant accumulation of IAOx, IAM, and IAA, demonstrating the redirection of the metabolic flux towards IAA production when the glucosinolate pathway is impaired.[9][15]
Experimental Protocols
Extraction and Quantification of Indole Compounds by LC-MS/MS
This protocol provides a general workflow for the analysis of IAA and its precursors from plant tissue.
Objective: To extract and quantify endogenous levels of IAOx, IAN, IAM, and IAA.
Methodology:
-
Sample Preparation:
-
Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8]
-
Homogenize the frozen tissue using a mortar and pestle or a bead beater.
-
Add an extraction buffer (e.g., isopropanol/water/hydrochloric acid) and a known amount of stable isotope-labeled internal standards for each compound to be quantified (e.g., ¹³C₆-IAA, ¹³C₆-IAOx).[6][16]
-
-
Extraction:
-
Shake the mixture at 4°C for 30 minutes.
-
Add dichloromethane and shake for a further 30 minutes at 4°C.
-
Centrifuge to separate the phases.
-
Collect the organic lower phase and re-extract the aqueous phase with dichloromethane.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Purification (Optional but Recommended):
-
Resuspend the dried extract in a suitable solvent.
-
Further purify using solid-phase extraction (SPE) cartridges to remove interfering compounds.[6]
-
-
LC-MS/MS Analysis:
-
Resuspend the final sample in a mobile phase-compatible solvent.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[8][10][14][17]
-
Use a suitable C18 reverse-phase column for separation.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[12]
-
Quantify the endogenous compounds by comparing the peak areas of the endogenous analyte to that of the known amount of the added internal standard.[12]
-
Nitrilase Enzyme Assay
Objective: To determine the activity of nitrilase in converting IAN to IAA.
Methodology:
-
Enzyme Extraction:
-
Homogenize plant tissue or bacterial cells in an extraction buffer (e.g., potassium phosphate buffer, pH 8.0) on ice.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 50 mM, pH 8.0)
-
Indole-3-acetonitrile (IAN) as the substrate (e.g., 1 mM)
-
Protein extract (e.g., 50 µg)
-
-
The final reaction volume is typically 100-250 µL.[18]
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 3 hours).[18]
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a small volume of acid (e.g., 10% acetic acid).
-
Extract the product (IAA) from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent.
-
-
Quantification:
-
Resuspend the dried product in a suitable solvent.
-
Quantify the amount of IAA produced using HPLC with fluorescence detection or LC-MS/MS.[18]
-
Amidase Enzyme Assay
Objective: To determine the activity of amidase in converting IAM to IAA.
Methodology:
-
Enzyme Extraction:
-
Follow the same procedure as for the nitrilase enzyme assay.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM Sodium Phosphate, pH 7.2)
-
Indole-3-acetamide (IAM) as the substrate (e.g., 10 mM)
-
Protein extract
-
-
-
Incubation:
-
Incubate at an optimal temperature (e.g., 37°C) for a specific duration.
-
-
Product Detection:
-
A colorimetric method can be employed for high-throughput screening. This involves a secondary reaction where the product, in the presence of hydroxylamine, forms a hydroxamate which can be detected colorimetrically after adding a ferric chloride solution.[3]
-
Alternatively, the production of IAA can be directly quantified using HPLC or LC-MS/MS as described for the nitrilase assay.
-
Visualizing the Pathways and Workflows
Indole-3-Acetaldoxime (IAOx) Pathway to IAA
Caption: IAOx pathway for IAA biosynthesis in Arabidopsis.
Experimental Workflow for Auxin Precursor Quantification
Caption: Workflow for auxin precursor quantification.
Conclusion
The relationship between this compound and indole-3-acetic acid is primarily one of structural similarity rather than a direct biosynthetic link in plants. The key intermediate in the indole-3-acetaldoxime pathway is indole-3-acetamide (IAM), which, along with indole-3-acetonitrile (IAN), serves as a direct precursor to IAA. Understanding these precise biosynthetic routes, supported by quantitative data and robust experimental protocols, is fundamental for research aimed at manipulating plant growth and for the development of novel compounds that may interact with auxin metabolism and signaling. This guide provides a foundational resource for professionals in the field to navigate the complexities of IAA biosynthesis.
References
- 1. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Characterization of a Nitrilase and a Nitrile Hydratase from Pseudomonas sp. Strain UW4 That Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 6. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Mechanism of Indole-3-Amidoxime Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime, also known as N'-hydroxy-1H-indole-3-carboximidamide, is a chemical compound of interest in pharmaceutical synthesis and drug discovery.[1][2] Its structural similarity to other biologically active indole derivatives suggests potential applications that warrant a deeper understanding of its formation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound synthesis, focusing on the well-established chemical pathways. Additionally, it explores the context of indole metabolism in biological systems, where the potential for enzymatic formation might be considered.
Chemical Synthesis of this compound
The most direct and high-yielding method for synthesizing this compound is through the reaction of a 3-substituted indole precursor with hydroxylamine. The preferred starting material for this synthesis is 3-cyanoindole.
Theoretical Mechanism: Nucleophilic Addition to a Nitrile
The formation of an amidoxime from a nitrile and hydroxylamine is a classic example of nucleophilic addition to the carbon-nitrogen triple bond. The reaction mechanism can be described in the following steps:
-
Activation of Hydroxylamine: In the presence of a base, such as triethylamine (TEA), the more acidic proton of hydroxylamine hydrochloride is removed, generating free hydroxylamine (NH₂OH), which is a more potent nucleophile.
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a strong nucleophile, attacks the electrophilic carbon atom of the nitrile group in 3-cyanoindole. This results in the formation of a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen of the original hydroxylamine moiety to the nitrogen of the original nitrile group. This tautomerization leads to the formation of the final amidoxime product.
The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of hydroxylamine. The presence of electron-withdrawing groups on the nitrile can enhance the electrophilicity of the nitrile carbon, but the indole nucleus itself provides a unique electronic environment.
Quantitative Data
The chemical synthesis of this compound from 3-cyanoindole is highly efficient. The following table summarizes the key quantitative data for a typical reaction protocol.
| Parameter | Value | Reference |
| Starting Material | 3-Cyanoindole | [3] |
| Reagents | Hydroxylamine hydrochloride, Triethylamine | [3] |
| Solvent | Ethanol | [3] |
| Temperature | 80 °C | [3] |
| Reaction Time | 12 hours | [3] |
| Yield | 99% | [3] |
Experimental Protocol: Synthesis from 3-Cyanoindole
This protocol is based on established methods for amidoxime formation.
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Celite
Procedure:
-
To a round bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours, or until the reaction is complete as monitored by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield pure this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O | [4] |
| Molecular Weight | 175.19 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥97% | [4] |
| Solubility | DMSO: ~14 mg/mL, DMF: ~12.5 mg/mL, Sparingly soluble in aqueous buffers | [6] |
| UV/Vis (λmax) | 216, 280 nm | [4] |
| Storage Temperature | -20°C | [4] |
-
¹H NMR: Signals corresponding to the indole ring protons, the N-H proton of the indole, the -OH proton of the amidoxime, and the -NH₂ protons of the amidoxime.
-
¹³C NMR: Resonances for the carbon atoms of the indole ring and the C=N carbon of the amidoxime group.
-
IR Spectroscopy: Characteristic stretching frequencies for N-H (indole and NH₂), O-H, C=N, and the aromatic C-H and C=C bonds of the indole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.
Diagrams
Biosynthetic Considerations
In the realm of natural product biosynthesis, particularly in plants, indole derivatives are central to many metabolic pathways. The primary precursor for many of these is the amino acid tryptophan.
Established Biosynthetic Pathways of Indole Derivatives
Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana. IAOx serves as a critical metabolic branch point, leading to the formation of:
-
Indole-3-acetic acid (IAA): A major plant hormone (auxin).
-
Indole glucosinolates: Secondary metabolites involved in plant defense.
-
Camalexin: A phytoalexin with antimicrobial properties.
The conversion of IAOx to IAA is believed to proceed through intermediates such as indole-3-acetonitrile (IAN) and indole-3-acetamide (IAM).
Potential for this compound Formation: A Knowledge Gap
Despite the structural similarities between indole-3-acetaldoxime and a potential precursor for an amidoxime, a direct enzymatic conversion to this compound has not been documented in the scientific literature. The established pathways from IAOx involve dehydration to a nitrile (IAN) or conversion to an amide (IAM), rather than a reaction that would form an amidoxime.
The absence of evidence for the natural occurrence of this compound suggests that it may not be a primary metabolite in the known biosynthetic pathways of indole compounds. However, the vast and complex nature of plant and microbial secondary metabolism does not entirely preclude its existence. It is possible that it is a transient intermediate, a product of a yet-undiscovered enzymatic reaction, or is present in organisms that have not been extensively studied for their indole metabolite profiles. The oxidation of amidoximes and oximes by cytochrome P450 enzymes has been reported, indicating a potential for interaction between this functional group and biological systems.[11][12][13]
Diagram of a Known Biosynthetic Pathway
Conclusion
The formation of this compound is well-established through chemical synthesis, with a clear theoretical mechanism involving the nucleophilic addition of hydroxylamine to 3-cyanoindole. This method is efficient and provides high yields, making the compound accessible for research and development. In contrast, a biosynthetic pathway for this compound has not been identified. While its precursor, indole-3-acetaldoxime, is a key intermediate in plant metabolism, the known enzymatic transformations lead to other classes of indole derivatives. The potential for a biological route to this compound remains an open question and an intriguing area for future investigation in the fields of natural product discovery and enzymology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsisinternational.org [rsisinternational.org]
- 4. caymanchem.com [caymanchem.com]
- 5. N'-Hydroxy-1H-indole-3-carboximidamide | C9H9N3O | CID 135555965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Potential of Indole Amidoxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of derivatives with significant therapeutic potential. Among these, indole amidoximes are emerging as a promising class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and anti-inflammatory properties of indole amidoxime derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity: Targeting Cell Proliferation
Indole amidoxime derivatives have demonstrated notable antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics, a critical process for cell division.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives, including amidoxime precursors and related structures, against several human cancer cell lines. This data highlights the potential of the indole scaffold as a starting point for the development of potent anticancer agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-aryl-amide 2 | MCF7 (Breast) | 0.81 | [1] |
| PC3 (Prostate) | 2.13 | [1] | |
| Indole-aryl-amide 3 | HeLa (Cervical) | 5.64 | [1] |
| Indole-aryl-amide 4 | HT29 (Colorectal) | 0.96 | [1] |
| HeLa (Cervical) | 1.87 | [1] | |
| MCF7 (Breast) | 0.84 | [1] | |
| Indole-aryl-amide 5 | HT29 (Colorectal) | 2.61 | [1] |
| PC3 (Prostate) | 0.39 | [1] | |
| J6 (Leukemia) | 0.37 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of indole amidoxime derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the indole amidoxime derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in the cell culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for a further 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a working solution of MTT (e.g., 0.5 mg/mL) in cell culture medium.
-
Carefully aspirate the treatment medium from each well.
-
Add 100 µL of the MTT working solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation period, carefully aspirate the MTT solution from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathway: Inhibition of Tubulin Polymerization
A key anticancer mechanism of certain indole derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for the mitotic spindle. This disruption of the cell cycle leads to mitotic arrest and ultimately apoptosis.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Indole amidoxime derivatives have also shown promise as antimicrobial agents, with activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several indole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-triazole derivative 3d | Staphylococcus aureus (MRSA) | 3.125-50 | [2] |
| Candida krusei | 3.125-50 | [2] | |
| Indole aminoguanidine 3O, 3P, 4O, 4P | Klebsiella pneumoniae | 4-8 | [3] |
| N-benzyl indole derivatives | ESKAPE pathogens & MRSA | 2-16 | [3] |
| Indole-3-aldehyde hydrazone 8 | Staphylococcus aureus (MRSA) | 6.25 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The MIC of indole amidoxime derivatives is typically determined using the broth microdilution method.
Principle: This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after a defined incubation period is the MIC.
Detailed Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar medium for 18-24 hours.
-
Prepare a bacterial or fungal suspension in a sterile broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Dissolve the indole amidoxime derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Proposed Antimicrobial Mechanism: Membrane Disruption
While the exact mechanisms are still under investigation, one proposed mode of antimicrobial action for some indole derivatives is the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Anti-inflammatory Activity: Modulating the Immune Response
Indole amidoxime derivatives have also been investigated for their anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Quantitative Anti-inflammatory Data
The following table shows the IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by an indole derivative.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Ursolic acid-indole derivative UA-1 | NO Inhibition | 2.2 ± 0.4 | [5] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)
The anti-inflammatory potential of indole amidoxime derivatives can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo dye, the absorbance of which can be measured spectrophotometrically.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the indole amidoxime derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.
-
-
Collection of Supernatant:
-
After a 24-hour incubation period, collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Mix an equal volume of the cell supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample using a standard curve prepared with known concentrations of sodium nitrite.
-
Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathway: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2, TNF-α, and IL-6. Indole derivatives can interfere with this pathway, for example, by inhibiting the phosphorylation of the p65 subunit of NF-κB.
Conclusion
Indole amidoxime derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutics for cancer, infectious diseases, and inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the synthesis, biological evaluation, and mechanistic understanding of these fascinating molecules. Future research should focus on optimizing the structure of indole amidoximes to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Indole-3-amidoxime: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Indole-3-amidoxime. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. Due to its primary role as a synthetic intermediate, publicly available data on the biological pathways of this compound is limited. However, this guide furnishes detailed experimental protocols for its synthesis and analysis, alongside a workflow for determining its physicochemical properties.
Core Physicochemical Data
This compound is a crystalline solid with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1] The following tables summarize the currently available quantitative data on its solubility and stability.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[1][2] | ~79.9 mM | - |
| Dimethylformamide (DMF) | ~12.5 mg/mL[1][2] | ~71.4 mM | - |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL[1][2] | ~0.57 mM | For aqueous solutions, it is recommended to first dissolve in DMSO. |
It is advised not to store aqueous solutions for more than one day.[2]
Table 2: Stability of this compound
| Condition | Stability | Notes |
| Solid (at -20°C) | ≥ 4 years[1] | Store in a dry, dark place. |
| In Solvent (-80°C) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (-20°C) | Up to 1 month | - |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 3-cyanoindole with hydroxylamine hydrochloride.
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Ethanol
-
Celite
-
Silica gel
-
Methanol
-
Ethyl acetate
Procedure:
-
Combine 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents) in a round-bottom flask containing ethanol.
-
Heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
Load the resulting solid onto Celite and purify using a silica gel column with a mobile phase of 0-10% methanol in ethyl acetate.
Purification of Amidoxime Derivatives
Purification of amidoxime derivatives like this compound can be achieved through column chromatography. The choice of solvent system is crucial for effective separation.
Recommended Mobile Phases for Column Chromatography:
-
Ethyl acetate mixed with n-hexane
-
Ethyl acetate mixed with petroleum ether
The ratios of the solvents should be optimized based on the polarity of the specific amidoxime derivative and the impurities present.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable method.
High-Performance Liquid Chromatography (HPLC)
Typical HPLC system for indolic compounds:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 2.5% acetic acid in water, pH 3.8) and an organic solvent (e.g., acetonitrile/water mixture).
-
Detection: Fluorimetric detection is highly sensitive and specific for indolic compounds (e.g., excitation at 280 nm and emission at 350 nm). UV detection is also possible, with this compound showing absorbance maxima at 216 and 280 nm.[1]
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for determining the solubility and stability of a compound like this compound.
Signaling Pathways
As this compound is primarily documented as a synthetic intermediate for the preparation of other compounds, there is currently no available scientific literature detailing its involvement in specific biological signaling pathways. Research efforts have been focused on its chemical properties and synthetic applications rather than its biological activity.
Conclusion
This guide provides a summary of the known solubility and stability characteristics of this compound, based on currently available data. While comprehensive experimental studies on its physicochemical properties are limited, the provided synthesis and analytical methodologies offer a foundation for researchers to conduct more in-depth investigations. The absence of information on its role in signaling pathways underscores its current status as a chemical building block rather than a bioactive molecule. Further research would be necessary to explore any potential biological functions.
References
A Technical Review of Indole-3-Amidoxime and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime (N-hydroxy-1H-indole-3-carboximidamide) is a key synthetic intermediate that serves as a versatile scaffold in the development of novel therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The incorporation of an amidoxime functional group (-C(=NOH)NH2) imparts unique chemical properties, enabling it to act as a bioisostere for carboxylic acids or as a precursor to amidines, and has been particularly noted for its role in the inhibition of enzymes involved in cancer and inflammation.
This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the biological activities of this compound and its derivatives. While this compound itself is primarily utilized as a building block, its derivatives have shown significant promise, particularly as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. This review will delve into the mechanism of action of these derivatives, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of indole-3-carbonitrile with hydroxylamine. This straightforward and efficient method provides a reliable route to this important intermediate.
General Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the following steps:
-
Reaction Setup: Indole-3-carbonitrile (1 equivalent) is dissolved in a suitable solvent, typically ethanol.
-
Reagent Addition: Hydroxylamine hydrochloride (3 equivalents) and a base, such as triethylamine (3 equivalents), are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) and stirred for a period of 12 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Workup and Purification: Upon cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid is then purified by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate (e.g., 0-10%), to yield pure this compound.
Biological Activity and Therapeutic Potential of this compound Derivatives
While specific biological activity data for this compound is scarce in publicly available literature, its derivatives have been the subject of extensive research, revealing a broad spectrum of therapeutic potential. The most prominent and well-documented activity of amidoxime-containing indole derivatives is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has a profound immunosuppressive effect by inhibiting the proliferation and function of effector T-cells and promoting the generation of regulatory T-cells (Tregs). Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.
Amidoxime-containing compounds, including derivatives of this compound, have been identified as potent inhibitors of IDO1. The amidoxime moiety is believed to chelate the heme iron in the active site of the enzyme, thereby blocking its catalytic activity.
| Compound Class | Specific Derivative Example | Target | Assay Type | IC50 / Ki | Reference |
| Indole Derivatives | 3-Aryl Indole Derivative | hIDO1 | Enzymatic | IC50 = 7 µM | |
| Indole Derivatives | 3-Substituted Indole Derivative | hIDO1 | Enzymatic | IC50 = 0.19 µM | |
| Indole Derivatives | Hydroxyindole Derivative | hIDO1 | Enzymatic | Ki = 1 µM |
Note: The data presented is for indole derivatives and not this compound itself. This table is illustrative of the potential of the indole scaffold for IDO1 inhibition.
Signaling Pathway of IDO1 in Cancer
The mechanism by which IDO1 promotes immune evasion in cancer is multifaceted. The following diagram illustrates the central role of IDO1 in the tumor microenvironment and the downstream consequences of its activity.
Experimental Workflow for IDO1 Inhibition Assay
The evaluation of this compound derivatives as IDO1 inhibitors typically involves a cellular assay to measure the conversion of tryptophan to kynurenine.
Protocol: Cellular IDO1 Inhibition Assay
-
Cell Seeding: Seed human cervical cancer (HeLa) cells or other suitable cells expressing IDO1 in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium.
-
Treatment: Treat the cells with the test compounds and a positive control inhibitor (e.g., Epacadostat) and incubate for a specified period (e.g., 1 hour).
-
Induction of IDO1 Expression (if necessary): In some cell lines, IDO1 expression may need to be induced with interferon-gamma (IFN-γ) prior to the assay.
-
Substrate Addition: Add L-tryptophan to the cell culture medium to a final concentration that is appropriate for the assay (e.g., 200 µM).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a set time (e.g., 48 hours) to allow for the conversion of tryptophan to kynurenine.
-
Kynurenine Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add trichloroacetic acid (TCA) to precipitate proteins, and centrifuge the plate.
-
Transfer the supernatant to another plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at approximately 490 nm using a microplate reader.
-
Analysis: The concentration of kynurenine is proportional to the absorbance. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetics of Indole Derivatives
It is plausible that this compound and its derivatives would also be subject to extensive first-pass metabolism. The amidoxime group itself can be a target for metabolic enzymes. Further preclinical studies are necessary to determine the specific pharmacokinetic profile of this compound derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound is a valuable and readily accessible synthetic intermediate for the development of novel drug candidates. While the core molecule itself is not extensively studied for its biological effects, its derivatives have demonstrated significant therapeutic potential, most notably as potent inhibitors of the immunosuppressive enzyme IDO1. The ability to target IDO1 has positioned these compounds at the forefront of cancer immunotherapy research.
The information presented in this technical guide, including the synthetic protocols, quantitative data on related compounds, and the elucidation of the IDO1 signaling pathway, provides a solid foundation for researchers and drug development professionals working in this area. Future research should focus on the synthesis and evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships, as well as comprehensive preclinical studies to assess their pharmacokinetic and toxicological profiles. The continued exploration of this chemical scaffold holds great promise for the discovery of new and effective treatments for cancer and other diseases.
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Indole-3-Amidoxime from 3-Indoleacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide range of biological activities, including anticancer and antihypertensive properties.[1][2] Indole-3-amidoxime is a valuable synthetic intermediate used in the development of novel therapeutics.[3][4] Amidoxime-containing molecules have gained significant attention; for instance, some derivatives are investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[5] This document provides a detailed, step-by-step protocol for the synthesis of this compound from its nitrile precursor, 3-indoleacetonitrile.
Synthesis Overview
The conversion of 3-indoleacetonitrile to this compound is achieved through the reaction with hydroxylamine in the presence of a base. The nitrile group undergoes nucleophilic addition by hydroxylamine to form the desired amidoxime product.
Reaction Scheme
Caption: Chemical conversion of 3-indoleacetonitrile to this compound.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of amidoximes from nitriles.[6]
Materials and Equipment
Reagents:
-
3-Indoleacetonitrile (IAN)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel (for column chromatography)
-
Celite
-
Deionized Water
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, combine 3-indoleacetonitrile (1.0 equiv), hydroxylamine hydrochloride (3.0 equiv), and triethylamine (3.0 equiv).[6]
-
Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reagents.
-
Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to 80°C and stir for 12 hours.[6]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material (3-indoleacetonitrile) is consumed.[6]
-
Solvent Removal: Once the reaction is complete, allow the solution to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[6]
Work-up and Purification
-
Adsorption: Adsorb the resulting solid residue onto a small amount of celite.
-
Column Chromatography: Purify the crude product using silica gel column chromatography.[6]
-
Elution: Elute the column with a gradient of 0-10% methanol in ethyl acetate to isolate the final product.[6]
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a crystalline solid.[3]
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Reagent/Parameter | Molar Equivalent/Value | Role/Condition | Reference |
| 3-Indoleacetonitrile | 1.0 | Starting Material | [6] |
| Hydroxylamine Hydrochloride | 3.0 | Reagent | [6] |
| Triethylamine | 3.0 | Base | [6] |
| Solvent | Ethanol | Reaction Medium | [6] |
| Temperature | 80°C | Reaction Condition | [6] |
| Time | 12 hours | Reaction Duration | [6] |
| Yield | 99% (Reported for similar substrates) | Product Yield | [6] |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| CAS Number | 95649-37-9 | [3][6] |
| Molecular Formula | C₉H₉N₃O | [3][6] |
| Molecular Weight | 175.19 g/mol | [6] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥97% | [3] |
| Solubility | DMF: 12.5 mg/ml; DMSO: 14 mg/ml | [3] |
| Storage Temperature | -20°C | [3] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or moderately increasing the temperature.[7] Ensure all reagents are pure and the solvent is anhydrous.
-
Amide Byproduct Formation: The formation of the corresponding amide is a common side reaction.[1] To minimize this, carefully control the amount of base used; using a milder organic base like triethylamine is preferable to strong inorganic bases.[7] Running the reaction at a lower temperature may also reduce amide formation.[7]
-
Purification Issues: During the workup, control the pH carefully to avoid acid- or base-catalyzed hydrolysis of the amidoxime product back to the amide.[7]
-
Green Chemistry Approach: For a more environmentally friendly method, consider using water as the solvent at room temperature with triethylamine as the base. This approach can offer good yields and simpler work-up procedures.[7]
Visualized Workflows
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the One-Step Synthesis of Substituted Amidoximes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidoximes are a crucial class of organic compounds widely utilized as intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. Their synthesis, therefore, is of significant interest to the drug development community. This document provides detailed protocols for the one-step synthesis of substituted amidoximes, primarily through the reaction of nitriles with hydroxylamine. Alternative methods and conditions, including solvent-free and microwave-assisted syntheses, are also discussed. Quantitative data on reaction conditions and yields are summarized for easy reference, and a detailed experimental workflow is provided.
Introduction
The most prevalent and straightforward method for the one-step synthesis of amidoximes is the addition of hydroxylamine to a nitrile.[1][2] This reaction can be performed under various conditions, offering flexibility depending on the substrate and available laboratory equipment. Key variables in this synthesis include the choice of base, solvent, temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields and minimizing the formation of byproducts, such as amides.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amidoximes using Hydroxylamine Hydrochloride and a Base
This protocol is a widely used method for the synthesis of a broad range of substituted amidoximes.[1]
Materials:
-
Substituted nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Base (e.g., Sodium carbonate (2.0 eq) or Triethylamine (1.6-6.0 eq))[1][3]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted nitrile (1.0 eq) in the chosen solvent.
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution.
-
Add the base (e.g., sodium carbonate (2.0 eq) or triethylamine (1.6 eq)) to the mixture.[1][3]
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C).[1][2] The reaction time can vary from 1 to 48 hours depending on the reactivity of the nitrile.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[4] For column chromatography, a mobile phase of ethyl acetate mixed with n-hexane or petroleum ether is often effective.[4]
Protocol 2: Synthesis of Amidoximes using Aqueous Hydroxylamine
This method offers a simpler workup as it does not require an additional base.[1][5]
Materials:
-
Substituted nitrile (e.g., acetonitrile)
-
Aqueous hydroxylamine solution (50% by weight)[5]
Procedure:
-
In a flask, add the substituted nitrile to a 50% aqueous solution of hydroxylamine.[5]
-
Stir the mixture at ambient temperature.[5] For some substrates, stirring for up to 24 hours may be necessary to ensure complete crystallization of the product.[5]
-
Collect the crystalline product by filtration.
-
Wash the crystals with a non-polar solvent, such as perfluorohexane.[5]
-
The product can be further purified by recrystallization.[5]
Protocol 3: One-Pot Synthesis of N-Substituted Amidoximes from Amides
A convenient one-pot method for the synthesis of N-substituted amidoximes has been developed, avoiding the need for isolating intermediate compounds.[6][7][8][9][10]
Materials:
-
Amide (0.50 mmol)
-
Iodine (0.75 mmol)
-
Triphenylphosphine (0.75 mmol)
-
Triethylamine (2.50 mmol)
-
Hydroxylamine hydrochloride (0.75 mmol)
-
Dry dichloromethane (4 mL)
Procedure:
-
To a solution of iodine (0.1904 g, 0.75 mmol) and triphenylphosphine (0.1967 g, 0.75 mmol) in dry dichloromethane (4 mL) at 0 °C, add the amide (0.50 mmol), triethylamine (0.35 mL, 2.50 mmol), and hydroxylamine hydrochloride (0.0521 g, 0.75 mmol).[8]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically within 2 hours).[8]
-
Concentrate the crude mixture under reduced pressure.
-
Purify the residue by column chromatography using 30–70% ethyl acetate in hexane.[8]
Data Presentation
| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Nitrile | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol | Reflux (78) | Several | Up to 98 | [1] |
| Aliphatic Nitrile | Hydroxylamine Hydrochloride | Triethylamine | Ethanol | Reflux (78) | 1 - 48 | Varies | [1] |
| Aryl Nitrile | Hydroxylamine Hydrochloride | Triethylamine (1.6 eq) | Water | Room Temp | 6 | Good | [3] |
| Acetonitrile | 50% aq. Hydroxylamine | None | Water | 25 | 24 | ~56 | [5] |
| Various Nitriles | Hydroxylamine Hydrochloride | Zinc Oxide | Solvent-free | 140-170 | 5-15 min | 80-98 | [1] |
| Various Nitriles | Hydroxylamine | None | Solvent-free (Ultrasonic) | N/A | Short | 70-85 | [1] |
| Secondary Amides | I2, PPh3, NH2OH·HCl | Triethylamine | Dichloromethane | 0 - Room Temp | 2 | Moderate to Good | [6][8] |
Mandatory Visualization
Caption: Workflow for the one-step synthesis of substituted amidoximes.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature.[3] For less reactive nitriles, using an excess of hydroxylamine can improve the yield.[2] Microwave or ultrasonic irradiation can also be employed to accelerate the reaction.[1][2]
-
Amide Byproduct Formation: The formation of an amide byproduct is a common issue, especially with aromatic nitriles containing electron-withdrawing groups.[2] To minimize this, running the reaction at a lower temperature (e.g., room temperature) can be effective.[3] The choice of base is also critical; using a milder organic base like triethylamine may be preferable to strong inorganic bases.[3] Recent studies have shown that the use of specific ionic liquids can suppress amide formation.[3][11]
-
Purification Difficulties: If the product is difficult to isolate, and if it does not precipitate upon cooling, the solvent should be removed under reduced pressure.[2] Subsequent purification can be attempted by crystallization from a different solvent system or by column chromatography.[2][4]
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 6. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Indole-3-Amidoxime in Plant Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime is an indolic compound with potential significance in plant physiology and as a synthetic intermediate in pharmaceutical research. Its structural similarity to auxin precursors, such as indole-3-acetamide (IAM), suggests a possible role in plant growth regulation. Accurate quantification of this compound in plant tissues is crucial for understanding its metabolic fate and physiological functions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in complex plant matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for auxin analysis and is intended to serve as a robust starting point for researchers.
Principle
This method employs a sensitive and selective LC-MS/MS approach for the quantification of this compound. Plant tissue is first homogenized and the target analyte is extracted using an organic solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering matrix components. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an external calibration curve prepared with a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure, 18.2 MΩ·cm).
-
Standards: this compound certified reference standard.
-
Chemicals: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
Sample Preparation
-
Tissue Homogenization: Weigh approximately 100 mg of fresh plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-chilled extraction solvent (acetonitrile with 1% formic acid). Vortex vigorously for 1 minute.
-
Phase Separation: Add 100 mg of anhydrous MgSO₄ and 25 mg of NaCl to the tube. Vortex for 1 minute to facilitate phase separation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the this compound with 2 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions for this compound
Note: These are predicted transitions and require experimental optimization and validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Predicted |
| This compound | 176.08 | 159.05 | 130.06 | 15 - 25 |
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting method validation and sample quantification data.
Table 1: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 92.5% - 105.3% |
| Precision (% RSD) | < 10% |
Table 2: Quantification of this compound in Plant Tissues (Example Data)
| Plant Sample | Tissue Type | This compound (ng/g fresh weight) |
| Arabidopsis thaliana | Rosette Leaf | 15.2 ± 1.8 |
| Arabidopsis thaliana | Root | 8.7 ± 0.9 |
| Oryza sativa | Seedling | 5.4 ± 0.6 |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of this compound.
Hypothetical Biosynthetic Pathway
Caption: Hypothetical position of this compound in auxin biosynthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant tissues using LC-MS/MS. The method is designed to be sensitive, selective, and robust, making it suitable for a wide range of research applications. The provided experimental details, data presentation guidelines, and visualizations offer a complete resource for scientists and researchers. It is important to note that the mass spectrometric parameters, particularly the MRM transitions, are predicted and must be experimentally verified and optimized for the specific instrumentation being used. Proper method validation should be performed in the target plant matrix to ensure data accuracy and reliability.
Application Notes and Protocols for Metabolic Tracing Using Isotope-Labeled Indole-3-Acetaldoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using isotope-labeled indole-3-acetaldoxime (IAOx) for metabolic tracing studies. IAOx is a critical metabolic branch-point intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) and other secondary metabolites like indole glucosinolates and camalexin.[1][2][3] Metabolic tracing with stable isotope-labeled IAOx, such as ¹³C- or ¹⁵N-labeled variants, allows for the elucidation of metabolic pathways, quantification of metabolite flux, and identification of novel downstream products.[4][5] This technique is invaluable for understanding auxin homeostasis, engineering metabolic pathways, and screening for compounds that modulate auxin metabolism.
Key Applications
-
Elucidation of Auxin Biosynthesis Pathways: Tracing the conversion of labeled IAOx to IAA and its intermediates, such as indole-3-acetamide (IAM) and indole-3-acetonitrile (IAN), can confirm and quantify the contribution of the IAOx-dependent pathway in different organisms or under various conditions.[1][4][5]
-
Metabolic Flux Analysis: Quantifying the rate of incorporation of the isotope label into downstream metabolites provides a measure of the metabolic flux through different branches of the pathway.
-
Investigating Metabolic Crosstalk: Understanding how the flux of IAOx is partitioned between IAA biosynthesis, indole glucosinolate formation, and other pathways.[1][2]
-
Screening for Enzyme Inhibitors or Modulators: Isotope tracing can be used in screening assays to identify chemical compounds that inhibit or enhance the activity of enzymes involved in IAOx metabolism.
Quantitative Data Summary
The following table summarizes quantitative data from a study where ¹³C₆-labeled IAOx was fed to Arabidopsis thaliana cyp79b2 cyp79b3 mutants. These mutants are deficient in endogenous IAOx production, making them an ideal system to trace the metabolism of exogenously supplied labeled IAOx.[1] The data demonstrates the efficient conversion of IAOx to IAM, IAN, and IAA.
| Metabolite | Isotope Labeling (%) after 24h feeding with 3 µM ¹³C₆-IAOx | Isotope Labeling (%) after 24h feeding with 10 µM ¹³C₆-IAOx | Endogenous Level in Wild-Type (ng/gfw)[1] |
| Indole-3-acetamide (IAM) | 83.3 | 97.5 | 9.9 ± 2.1 |
| Indole-3-acetonitrile (IAN) | Not specified | Not specified | Not specified |
| Indole-3-acetic acid (IAA) | Not specified | Not specified | Not specified |
gfw = grams fresh weight
Experimental Protocols
This section provides a detailed methodology for a typical metabolic tracing experiment using isotope-labeled IAOx in Arabidopsis thaliana seedlings.
Protocol 1: In Vivo Labeling of Arabidopsis Seedlings with ¹³C₆-Indole-3-Acetaldoxime
1. Plant Material and Growth Conditions:
- Use Arabidopsis thaliana seedlings, for example, the cyp79b2 cyp79b3 double mutant, which is deficient in IAOx biosynthesis.[1]
- Grow seedlings under sterile conditions on solid or in liquid Murashige and Skoog (MS) medium under a defined light and temperature regime.
2. Preparation of Labeling Medium:
- Prepare a stock solution of ¹³C₆-indole-3-acetaldoxime in a suitable solvent (e.g., DMSO or ethanol).
- Add the labeled IAOx stock solution to sterile liquid MS medium to achieve the desired final concentration (e.g., 3 µM or 10 µM).[1]
3. Labeling Experiment:
- Carefully transfer a pre-determined amount of seedlings (e.g., 10-50 mg fresh weight) into the labeling medium.[6][7]
- Incubate the seedlings for a specific duration (e.g., 24 hours) under the same growth conditions.[1]
- For kinetic studies, a time-course experiment with multiple sampling points can be performed.[8]
4. Sample Harvesting and Quenching:
- At the end of the incubation period, quickly harvest the seedlings, gently blot them dry, and immediately flash-freeze them in liquid nitrogen to quench all metabolic activity.[7]
- Accurately weigh the frozen tissue.
Protocol 2: Extraction and Purification of Auxin Metabolites
1. Homogenization and Extraction:
- To the frozen plant tissue, add a pre-chilled extraction solvent. A common solvent is an acetonitrile/water mixture (1:1, v/v).[6][9]
- Add internal standards to each sample for accurate quantification. Use deuterated or ¹³C-labeled standards for each analyte of interest if available (e.g., D₅-IAOx, ¹³C₆-IAA, ¹³C₆-IAM).[1][10]
- Homogenize the tissue using a bead beater or mortar and pestle.
- Centrifuge the homogenate to pellet cell debris.
2. Solid-Phase Extraction (SPE) for Sample Cleanup and Enrichment:
- The supernatant containing the metabolites can be further purified using SPE.[11]
- For a broad range of auxin intermediates, an HLB (Hydrophilic-Lipophilic Balanced) resin is effective.[11]
- SPE Protocol using HLB resin:
- Condition the HLB SPE cartridge with methanol followed by water.
- Load the supernatant onto the cartridge.
- Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.
- Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).
3. Sample Concentration:
- Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 5% acetonitrile in water) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
1. Liquid Chromatography (LC) Separation:
- Use a reverse-phase C18 column for the separation of auxin metabolites.[10][12]
- A typical mobile phase consists of a gradient of acetonitrile or methanol in water, both containing a small amount of an acidifier like formic acid or acetic acid to improve peak shape.[10]
2. Mass Spectrometry (MS) Detection and Quantification:
- Use a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) for sensitive and selective detection.[12][13][14]
- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- For quantification, use the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. For each analyte and its corresponding labeled internal standard, specific precursor-to-product ion transitions should be monitored.[13]
- The protonated molecule [M+H]⁺ is often selected as the precursor ion. A characteristic fragment ion for many indole-containing compounds is the quinolinium ion at m/z 130.[12][13]
Visualizations
Metabolic Pathway of Indole-3-Acetaldoxime
Caption: Metabolic fate of Indole-3-acetaldoxime (IAOx).
Experimental Workflow for Metabolic Tracing
Caption: Workflow for IAOx metabolic tracing.
Logical Relationship of IAOx as a Branch Point
Caption: IAOx as a central metabolic hub.
References
- 1. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 8. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indole-3-Amidoxime in Auxin Biosynthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime (IAM) is an important intermediate in a specific pathway of auxin biosynthesis in plants. As a precursor to the primary plant auxin, indole-3-acetic acid (IAA), IAM serves as a valuable tool for dissecting the complexities of auxin metabolism and its regulation. Understanding the conversion of IAM to IAA provides insights into plant growth and development, and offers potential targets for the development of novel herbicides and plant growth regulators. These application notes provide a comprehensive overview of the use of IAM in auxin biosynthesis research, including quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Data Presentation
The following tables summarize quantitative data on the levels of this compound and related compounds in Arabidopsis thaliana, providing a basis for comparative studies.
Table 1: Levels of IAA and its Precursors in Wild-Type and cyp79b2 cyp79b3 Mutant Arabidopsis Seedlings. [1]
| Compound | Wild-Type (ng/gfw) | cyp79b2 cyp79b3 Mutant (ng/gfw) |
| Indole-3-acetaldoxime (IAOx) | 1.7 ± 0.1 | Not Detected |
| Indole-3-acetamide (IAM) | 9.9 ± 2.1 | Not Detected |
| Indole-3-acetonitrile (IAN) | 9,890 ± 1,560 | Not Detected |
| Indole-3-acetic acid (IAA) | 30.1 ± 3.4 | 24.1 ± 2.9 |
Data are presented as mean ± SD (n=3). gfw = grams fresh weight.
Table 2: Restoration of IAA and Precursor Levels in cyp79b2 cyp79b3 Mutants by Exogenous Application of Indole-3-Acetaldoxime (IAOx). [1]
| Treatment | IAN (ng/gfw) | IAM (ng/gfw) | IAA (ng/gfw) |
| cyp79b2 cyp79b3 + 3 µM IAOx | 779 | 4.0 | 21.1 |
| cyp79b2 cyp79b3 + 10 µM IAOx | 2,280 | 16.0 | 23.5 |
| Wild-Type + 3 µM IAOx | 8,630 | 12.8 | 35.9 |
| Wild-Type + 10 µM IAOx | 9,660 | 20.1 | 54.8 |
Seedlings were treated for 24 hours.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways involving this compound and a typical experimental workflow for its study.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from a standard method for the synthesis of amidoximes.
Materials:
-
Indole-3-acetonitrile
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
Procedure:
-
To a round bottom flask containing ethanol, add indole-3-acetonitrile (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
Protocol 2: Quantification of this compound and Other Auxins by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of auxins from plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings)
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% methanol with internal standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., ¹³C₆-IAA, ¹⁵N-IAM)
Procedure:
-
Harvest plant tissue (50-100 mg fresh weight) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Add 1 mL of ice-cold extraction buffer containing known amounts of internal standards.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and pass it through a pre-conditioned SPE cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water).
-
Elute the auxins with an appropriate solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.
-
Perform LC-MS/MS analysis using a validated method for the separation and detection of this compound, IAA, and other relevant metabolites.
-
Quantify the endogenous compounds by comparing their peak areas to those of the internal standards.
Protocol 3: In Vitro Indole-3-Acetamide Hydrolase (Amidase) Activity Assay
This assay measures the enzymatic conversion of this compound to IAA.
Materials:
-
Plant tissue
-
Extraction buffer (50 mM HEPES, pH 8.5, 200 mM sucrose, 3 mM EDTA, 3 mM DTT, 5% (w/v) insoluble polyvinylpyrrolidone)
-
This compound (substrate)
-
Micro-pestles
-
HPLC system
Procedure:
-
Harvest approximately 100 mg of plant tissue and flash-freeze in liquid nitrogen.
-
Disrupt the tissue using micro-pestles as it begins to thaw.
-
Add extraction buffer in a 1:3 (w/v) ratio and homogenize until no tissue fragments are visible.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
Set up the reaction mixture containing the crude extract and 5 mM this compound in a total volume of 100 µL.
-
Incubate the reaction at 30°C for 3 hours.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the production of IAA using a reverse-phase HPLC system with a fluorescence detector.
Protocol 4: Root Elongation Bioassay for Auxin Activity
This bioassay assesses the biological activity of this compound by measuring its effect on root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) agar plates
-
This compound stock solution
-
Sterile water
-
Petri dishes
-
Growth chamber
Procedure:
-
Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.
-
After 4-5 days, when seedlings have a primary root of approximately 1-2 cm, carefully transfer them to new MS agar plates containing a range of concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a positive control with a known active auxin like IAA.
-
Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar.
-
After 3-5 days, scan the plates and measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length for each treatment and compare it to the control to determine the effect of this compound on root elongation. An inhibition of root elongation is indicative of auxin activity.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and High-Yield Synthesis Protocol for Indole-3-Amidoxime
Abstract
This document provides a detailed, high-yield protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development. The primary synthesis route involves the reaction of indole-3-carbonitrile with hydroxylamine hydrochloride. This application note includes a step-by-step experimental procedure, a comprehensive table of reagents and reaction conditions, and workflow diagrams to ensure reproducibility and clarity for researchers in medicinal chemistry and organic synthesis.
Introduction
This compound is a chemical compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and bioactive molecules, while the amidoxime functional group is often utilized as a bioisostere for carboxylic acids and is known for its ability to act as a nitric oxide (NO) donor.[1] As a synthetic intermediate, this compound serves as a crucial building block for the development of novel therapeutic agents.[2] The protocol detailed herein describes an efficient and high-yield synthesis from commercially available starting materials.
Synthesis of this compound
The most common and high-yielding method for preparing this compound is through the nucleophilic addition of hydroxylamine to indole-3-carbonitrile (3-cyanoindole).[1][3] The reaction is typically carried out in an alcohol solvent with a base to liberate free hydroxylamine from its hydrochloride salt.
Reaction Scheme:
Indole-3-carbonitrile reacts with hydroxylamine to yield this compound.
General Procedure:
The synthesis involves heating a mixture of indole-3-carbonitrile, hydroxylamine hydrochloride, and a base such as triethylamine (TEA) in ethanol.[3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[3] Upon completion, the product is isolated and purified.
Experimental Protocol
This protocol is adapted from a procedure reported to achieve a yield of up to 99%.[3]
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Cyanoindole (Indole-3-carbonitrile) | ≥98% | Commercial | Starting material |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | ≥99% | Commercial | Reagent |
| Triethylamine (TEA) | ≥99% | Commercial | Base |
| Ethanol (EtOH) | Anhydrous | Commercial | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Eluent for Chromatography |
| Methanol (MeOH) | ACS Grade | Commercial | Eluent for Chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography |
| Celite | --- | Commercial | For sample loading |
3.2 Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel coated)
-
Standard laboratory glassware
3.3 Synthesis Procedure
-
To a round-bottom flask containing ethanol, add 3-cyanoindole (1.0 equiv.), hydroxylamine hydrochloride (3.0 equiv.), and triethylamine (3.0 equiv.).[3]
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with stirring.[3]
-
Maintain the temperature for 12 hours or until the reaction is complete, as monitored by TLC.[3]
-
After completion, cool the solution to room temperature.[3]
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.[3]
3.4 Work-up and Purification
-
Adsorb the resulting solid residue onto Celite.[3]
-
Purify the product by silica gel column chromatography.[3]
-
Elute the column using a gradient of 0-10% methanol in ethyl acetate to obtain the pure this compound.[3]
Data Summary
The following table summarizes the quantitative data for the described high-yield synthesis of this compound.
| Starting Material | Reagents (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
| 3-Cyanoindole | Hydroxylamine HCl (3.0), Triethylamine (3.0) | Ethanol | 80 °C | 12 h | 99% | [3] |
Visualized Workflows and Pathways
5.1 Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
5.2 Conceptual Signaling Pathway
Amidoximes are recognized as potential prodrugs capable of releasing nitric oxide (NO), a critical signaling molecule in various physiological processes. The diagram below conceptualizes this role.
Caption: Conceptual pathway of amidoxime as a nitric oxide-donating prodrug.
References
Application Note: Quantitative Analysis of Indole-3-Amidoxime using High-Performance Liquid Chromatography (HPLC)
Introduction
Indole-3-amidoxime is a synthetic intermediate with significant applications in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical technique.
Analytical Standards: Properties of this compound
Proper handling and storage of the analytical standard are fundamental to achieving accurate quantitative results. The physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | N-hydroxy-1H-indole-3-carboximidamide | [1] |
| CAS Number | 95649-37-9 | [1] |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.2 g/mol | [1] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥97% | [1][2] |
| UV Maximum (λmax) | 216, 280 nm | [1] |
Table 1: Physicochemical Properties of this compound.
| Solvent | Solubility | Source |
| DMSO | ~14 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~12.5 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [1][2] |
Table 2: Solubility Data for this compound.
| Condition | Stability | Recommendation | Source |
| Solid (at -20°C) | ≥ 2-4 years | Long-term storage | [1][2] |
| Stock Solution in Organic Solvent (-80°C) | 6 months | Aliquot to avoid freeze-thaw cycles | [3] |
| Stock Solution in Organic Solvent (-20°C) | 1 month | For shorter-term storage | [3] |
| Aqueous Solution | Not recommended for > 1 day | Prepare fresh daily | [2] |
Table 3: Storage and Stability of this compound.
HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC analysis of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix. This method is based on common practices for the analysis of indole derivatives.[4][5][6]
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | ~20 minutes (including re-equilibration) |
Table 4: Recommended HPLC Conditions.
Experimental Protocols
1. Preparation of Standard Stock Solution (1 mg/mL)
-
Objective: To prepare a concentrated, stable stock solution of the analytical standard.
-
Materials: this compound analytical standard, Dimethyl Sulfoxide (DMSO, HPLC grade), Class A volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound standard into a clean weighing boat.
-
Transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of DMSO to the flask.
-
Sonicate for 5-10 minutes or until the standard is completely dissolved.[7]
-
Allow the solution to return to room temperature.
-
Add DMSO to the 10 mL mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution into amber vials and store at -20°C for up to one month or -80°C for up to six months.[3]
-
2. Preparation of Calibration Curve Standards
-
Objective: To prepare a series of dilutions from the stock solution to generate a calibration curve for quantification.
-
Materials: 1 mg/mL this compound stock solution, mobile phase (or a solvent composition similar to the initial mobile phase, e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid), volumetric flasks, and pipettes.
-
Procedure:
-
Label a series of volumetric flasks for your desired concentration levels (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Perform serial dilutions from the 1 mg/mL stock solution using the mobile phase as the diluent. For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Use this intermediate standard to prepare the lower concentration standards.
-
Ensure each standard is thoroughly mixed.
-
Transfer the final calibration standards into HPLC vials for analysis. Prepare these fresh daily.[2]
-
3. HPLC Analysis Workflow
-
Objective: To analyze the prepared standards and samples to quantify this compound.
-
Procedure:
-
System Startup & Equilibration: Start the HPLC system and purge all solvent lines. Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (mobile phase) at the beginning to ensure system cleanliness.
-
Calibration Curve Injection: Inject the prepared calibration standards, starting from the lowest concentration and proceeding to the highest. It is recommended to perform triplicate injections for each standard to ensure reproducibility.
-
Sample Injection: Inject the unknown samples for analysis. It may be beneficial to run a blank or a system suitability standard periodically throughout the sequence for long runs.
-
Data Processing:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Plot a calibration curve of peak area versus concentration for the analytical standards.
-
Perform a linear regression on the data points. The correlation coefficient (r²) should ideally be >0.998.
-
Use the equation of the line to calculate the concentration of this compound in the unknown samples.
-
-
Visualizations
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencing.com [sciencing.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-amidoxime is a key metabolic intermediate in Arabidopsis thaliana, positioned at the branch point of several crucial biosynthetic pathways. It serves as a precursor for the synthesis of indole glucosinolates (IGs), the phytoalexin camalexin, and the plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][2][3] The intricate regulation of these pathways is vital for plant growth, development, and defense against herbivores and pathogens.[4][5] This document provides detailed protocols for the extraction, and quantitative analysis of this compound and its related metabolites from Arabidopsis tissues, along with a summary of reported quantitative data and visual representations of the relevant biochemical pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Indole Metabolites
The following tables summarize the levels of indole-3-acetaldoxime (IAOx), a direct precursor to this compound, and related metabolites in various Arabidopsis thaliana genotypes. These values were determined by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Table 1: Endogenous Levels of Indole-3-Acetaldoxime (IAOx) and Indole-3-Acetonitrile (IAN) in Arabidopsis Seedlings. [6]
| Genotype | IAOx (ng/g fresh weight) | IAN (ng/g fresh weight) |
| Wild Type (Col-0) | 1.7 ± 0.1 | 16.7 ± 2.2 |
| sur1-1 | 4.2 ± 0.5 | 1.8 ± 0.1 |
| cyp79b2 cyp79b3 | Not Detected | Not Detected |
Table 2: Effect of Exogenous IAOx Treatment on IAN and IAA Levels in cyp79b2 cyp79b3 Mutant Seedlings. [6]
| Treatment | IAN (% of Wild Type) | IAA Level (relative to untreated) |
| 3 µM IAOx (24h) | 8% | Increased |
| 10 µM IAOx (24h) | 23% | Increased |
Experimental Protocols
Protocol 1: Extraction of Indole Glucosinolates and Related Metabolites
This protocol is adapted from methodologies described for the analysis of tryptophan-derived secondary metabolites.[7]
Materials:
-
Arabidopsis thaliana tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
80% Methanol
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS system
Procedure:
-
Sample Collection and Freezing: Harvest Arabidopsis tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Transfer a known amount of powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube. Add 1 mL of ice-cold 80% methanol.
-
Incubation: Vortex the mixture briefly and incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Sample Preparation for LC-MS: The supernatant can be directly analyzed or dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Indole Metabolites
This protocol provides a general framework for the quantitative analysis of this compound and related compounds.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the target analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each metabolite of interest need to be optimized. For example, for IAA, the transition m/z 176.2 -> 130.1 is often used.[2]
-
Internal Standards: For accurate quantification, stable isotope-labeled internal standards (e.g., [2H5]-IAA) should be added to the samples before extraction.[2]
Visualizations
Biosynthetic Pathway of this compound and Related Metabolites
The following diagram illustrates the central role of indole-3-acetaldoxime (IAOx) in the biosynthesis of indole glucosinolates, camalexin, and indole-3-acetic acid (IAA) in Arabidopsis.
Caption: Biosynthesis of major indole-derived metabolites from tryptophan in Arabidopsis.
Experimental Workflow for Metabolite Extraction and Analysis
This diagram outlines the key steps involved in the extraction and analysis of indole metabolites from Arabidopsis tissue.
Caption: A generalized workflow for the extraction and analysis of indole metabolites.
References
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolate Metabolites Required for an Arabidopsis Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Glucosinolate Biosynthesis Limits Phenylpropanoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Analysis of Arabidopsis thaliana glucosinolate profiles in response to a native root fungal endophyte - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-tandem mass spectrometry-based assay for indole-3-acetic acid-amido synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Activity Testing of Indole-3-Amidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. As a derivative of the prevalent indole scaffold, it serves as a valuable building block in the synthesis of various biologically active molecules. Emerging research has highlighted its promising anticancer, anti-inflammatory, and enzyme-inhibiting activities. These application notes provide a comprehensive guide to the in vitro assays used to characterize the biological effects of this compound, complete with detailed experimental protocols, data presentation tables, and visual diagrams of relevant signaling pathways and workflows.
Data Presentation: Summary of In Vitro Biological Activities
The following tables summarize the quantitative data for the biological activities of this compound and its closely related analogs. This allows for a clear comparison of its potency across different biological targets.
Table 1: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50/GI50 | Reference |
| Indole-based 1,3,4-oxadiazole (2e) | HCT116 | MTT Assay | 6.43 ± 0.72 µM | [1] |
| Indole-based 1,3,4-oxadiazole (2e) | A549 | MTT Assay | 9.62 ± 1.14 µM | [1] |
| Indole-based 1,3,4-oxadiazole (2e) | A375 | MTT Assay | 8.07 ± 1.36 µM | [1] |
Table 2: Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative | Assay Type | Key Findings | Reference |
| Ursolic acid-indole derivative (UA-1) | Nitric Oxide (NO) Inhibition | IC50: 2.2 ± 0.4 µM | [2] |
| Ursolic acid-indole derivative (UA-1) | TNF-α Inhibition (at 5.0 µM) | 74.2 ± 2.1 % | [2] |
| Ursolic acid-indole derivative (UA-1) | IL-6 Inhibition (at 5.0 µM) | 55.9 ± 3.7 % | [2] |
| Ursolic acid-indole derivative (UA-1) | IL-1β Inhibition (at 5.0 µM) | 59.7 ± 4.2 % | [2] |
Table 3: Enzyme Inhibitory Activity of this compound and Related Analogs
| Compound/Derivative | Target Enzyme | Assay Type | IC50/Kᵢ | Reference |
| N-substituted indole-3-carbaldehyde oxime (8) | Urease | Colorimetric | IC50: 0.0516 ± 0.0035 mM | [3][4] |
| N-substituted indole-3-carbaldehyde oxime (9) | Urease | Colorimetric | IC50: 0.0345 ± 0.0008 mM | [3][4] |
| Epacadostat (amidoxime derivative) | IDO1 (Enzyme level) | Cellular/Enzymatic | IC50: 70 nM | [5] |
| Epacadostat (amidoxime derivative) | IDO1 (Cellular level) | Cellular/Enzymatic | IC50: 19 nM | [5] |
| Indole-based 1,3,4-oxadiazole (2e) | EGFR | Kinase Assay | IC50: 2.80 ± 0.52 µM | [1] |
| Indomethacin-related indolyl esters/amides | COX-2 | In Vitro Enzyme Assay | Low nanomolar range | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the IDO1 immunosuppressive pathway.
Experimental Protocols
Anticancer Activity Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay assesses the effect of a compound on cell migration.
-
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Cell Seeding: Seed cells in a plate to form a confluent monolayer.
-
Creating the Wound: Create a straight scratch across the center of the monolayer with a sterile pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing various concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
-
This flow cytometry-based assay quantifies apoptosis.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Anti-inflammatory Activity Assays
This assay measures the production of nitric oxide, a pro-inflammatory mediator.
-
Materials:
-
RAW 264.7 murine macrophage cells
-
LPS (Lipopolysaccharide)
-
Griess Reagent System
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Transfer cell culture supernatants to a new plate and add the Griess reagents according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
This assay measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Materials:
-
RAW 264.7 cells
-
LPS
-
ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β)
-
-
Procedure:
-
Cell Treatment: Follow the same cell seeding, pre-treatment, and stimulation steps as in the NO assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the kit's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the cytokine concentrations based on a standard curve.
-
This technique is used to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
-
Materials:
-
RAW 264.7 cells
-
LPS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
-
Enzyme Inhibition Assays
This assay measures the inhibition of the urease enzyme.
-
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phenol-hypochlorite reagent (for Berthelot method)
-
96-well plates
-
-
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with various concentrations of this compound and incubate.
-
Substrate Addition: Add the urea solution to start the enzymatic reaction and incubate.
-
Color Development: Stop the reaction and add the phenol-hypochlorite reagents to detect the amount of ammonia produced.
-
Data Acquisition: Measure the absorbance at 630 nm.
-
Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.
-
This assay measures the activity of the immunosuppressive enzyme IDO1.
-
Materials:
-
HeLa cells or other IDO1-expressing cells
-
Interferon-gamma (IFNγ) for induction
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent
-
-
Procedure:
-
IDO1 Induction: Seed cells and treat with IFNγ to induce IDO1 expression.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound.
-
Kynurenine Measurement: Collect the cell culture supernatant, deproteinize with TCA, and react with Ehrlich's reagent to measure the kynurenine produced from tryptophan catabolism.
-
Data Acquisition: Measure the absorbance at 480 nm.
-
Analysis: Calculate the percentage of IDO1 inhibition and determine the IC50 value.
-
References
- 1. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Indole-3-Amidoxime with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in silico analysis of indole-3-amidoxime, a synthetic intermediate with potential pharmacological applications. The document outlines a detailed protocol for performing molecular docking studies against two key enzyme targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Helicobacter pylori Urease. The selection of these targets is based on the known inhibitory activities of structurally related indole and amidoxime derivatives.
Introduction
This compound is a molecule of interest in medicinal chemistry due to its structural resemblance to compounds known to exhibit a range of biological activities. The indole scaffold is a "privileged structure" found in numerous pharmaceuticals, while the amidoxime functional group is present in several enzyme inhibitors. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), providing insights into potential therapeutic applications. This document serves as a guide for researchers looking to investigate the inhibitory potential of this compound through in silico methods.
Target Enzymes of Interest
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Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme that is a key target in cancer immunotherapy. IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] Inhibition of IDO1 can restore anti-tumor immune responses. Amidoxime-containing molecules, such as the clinical candidate epacadostat, are known potent inhibitors of IDO1, making it a primary target for this compound.[2][3][4][5]
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Helicobacter pylori Urease: A nickel-containing metalloenzyme essential for the survival of the bacterium H. pylori in the acidic environment of the stomach.[6][7] By neutralizing gastric acid, urease facilitates bacterial colonization, which can lead to gastritis, peptic ulcers, and gastric cancer.[6][8] Indole derivatives have been explored as urease inhibitors, suggesting that this compound may also interact with this enzyme.[6][9]
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical molecular docking study of this compound against IDO1 and H. pylori Urease. These values are representative of what might be expected based on studies of similar compounds and are intended for comparative purposes.
| Target Enzyme | PDB ID | Ligand | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues (Hypothetical) |
| IDO1 | 2D0T | This compound | -7.8 | 1.5 µM | SER167, ALA264, CYS129, PHE163 (Heme coordination) |
| H. pylori Urease | 1E9Y | This compound | -6.5 | 15.2 µM | HIS136, HIS138, LYS219 (Ni ions), ASP362 |
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Protocols
Detailed Protocol for Molecular Docking using AutoDock Vina
This protocol outlines the necessary steps to perform a molecular docking study of this compound with a target enzyme, using AutoDock Vina, a widely used open-source docking program.[10][11]
1. Preparation of the Receptor (Target Enzyme)
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Procedure:
-
Download the 3D crystal structure of the target enzyme (e.g., IDO1, PDB ID: 2D0T) from the Protein Data Bank (RCSB PDB).
-
Open the PDB file in a molecular modeling software such as AutoDock Tools (ADT) or PyMOL.
-
Clean the Protein: Remove all water molecules, co-crystallized ligands, and any non-standard residues that are not part of the protein or its essential cofactors (e.g., the HEME group in IDO1 is essential and should be retained).
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges to the protein atoms. For AutoDock, Kollman charges are typically used.
-
Set Atom Types: Assign AutoDock atom types to the protein.
-
Save the File: Save the prepared receptor in the PDBQT format, which includes charge and atom type information (e.g., protein.pdbqt).
-
2. Preparation of the Ligand (this compound)
-
Objective: To generate a 3D structure of this compound and prepare it for docking.
-
Procedure:
-
Obtain the 2D structure of this compound. This can be done using chemical drawing software like ChemDraw or by downloading from a database like PubChem.
-
Convert the 2D structure to a 3D structure using software like OpenBabel or the features within molecular modeling suites.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.
-
Define Torsions: In ADT, define the rotatable bonds (torsions) of the ligand to allow for conformational flexibility during docking. The root of the torsion tree is typically set automatically.
-
Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Save the File: Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
3. Performing the Docking Simulation with AutoDock Vina
-
Objective: To run the docking algorithm to predict the binding pose and affinity.
-
Procedure:
-
Define the Search Space (Grid Box):
-
Load the prepared receptor (protein.pdbqt) into ADT.
-
Identify the active site of the enzyme. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature reports.
-
Using the "Grid Box" feature, define a three-dimensional box that encompasses the entire active site. The size and center of the box are critical parameters. A typical box size is 20x20x20 Å, centered on the active site.[12]
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Create the Configuration File: Create a text file (conf.txt) that specifies the input files and parameters for Vina.
-
Run AutoDock Vina: Execute the docking run from the command line: vina --config conf.txt --log output_log.txt
-
4. Analysis of Results
-
Objective: To interpret the output of the docking simulation.
-
Procedure:
-
Examine the Log File: The output log file (output_log.txt) contains a table of the predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol. The top-ranked pose has the most negative (most favorable) score.
-
Visualize the Binding Pose:
-
Open the output file (output_docking.pdbqt) along with the receptor file (protein.pdbqt) in a visualization tool like PyMOL or Discovery Studio.
-
Analyze the interactions between the top-ranked pose of this compound and the amino acid residues in the enzyme's active site.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and potential coordination with metal ions (in the case of metalloenzymes like urease).[13]
-
-
Conclusion
This document provides a framework for the computational investigation of this compound as a potential enzyme inhibitor. By targeting enzymes like IDO1 and H. pylori urease, researchers can explore its therapeutic potential in cancer immunology and infectious diseases. The provided protocols and illustrative data offer a starting point for in silico screening and lead optimization efforts in drug discovery.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 12. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indole-3-amidoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-3-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method for preparing this compound is the reaction of a nitrile, such as 3-cyanoindole, with hydroxylamine.[1][2] This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, like triethylamine or sodium carbonate, in a protic solvent such as ethanol or methanol.[1][3]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A common procedure involves heating a mixture of the starting cyano indole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents) in ethanol at 80°C for about 12 hours.[3] Reaction progress is monitored by Thin Layer Chromatography (TLC).[3]
Q3: My reaction is slow, or the conversion is low. How can I improve the reaction rate and yield?
Several factors can be adjusted to improve the reaction rate and yield:
-
Temperature: Increasing the reaction temperature, often to reflux (typically 60-80°C), can significantly shorten the reaction time.[1][2]
-
Excess Reagents: Using an excess of hydroxylamine can help drive the reaction to completion, which is particularly useful for less reactive nitriles.[1]
-
Alternative Energy Sources: Microwave or ultrasonic irradiation has been shown to accelerate the reaction, leading to shorter reaction times and high yields.[1][2]
-
Solvent Choice: While alcohols are common, the choice of solvent can be critical. In some cases, using ionic liquids has been shown to decrease reaction times.[1]
Q4: I am observing a significant amount of amide as a side product. How can I minimize its formation?
Amide formation is a common side reaction. Here are some strategies to minimize it:
-
Reaction Conditions: The choice of base and solvent can influence the product distribution. Using a milder organic base like triethylamine instead of strong inorganic bases can be beneficial.[4]
-
Control Reaction Temperature: High temperatures can promote the hydrolysis of the nitrile or the newly formed amidoxime to the corresponding amide.[4] Running the reaction at a lower temperature, such as room temperature, may reduce amide formation.[4]
-
"Green" Chemistry Approach: A more environmentally friendly method involves using water as the solvent at room temperature with triethylamine as the base. This approach can offer good yields and easier work-up.[4] One study found that using 1.6 molar equivalents of triethylamine in water at room temperature optimized the yield of the desired amidoxime while minimizing the amide byproduct.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of hydroxylamine. 3. Unsuitable reaction temperature. | 1. Increase reaction time and/or temperature.[1] 2. Use a fresh source of hydroxylamine.[1] 3. Optimize the reaction temperature; for many syntheses, heating to 60-80°C or reflux is effective.[1][2] |
| Formation of Amide Side Product | 1. Reaction conditions favor hydrolysis. 2. High reaction temperature. | 1. Use a milder base like triethylamine.[4] 2. Consider running the reaction at a lower temperature.[4] 3. Employ a "green" synthesis approach with water as the solvent.[4] |
| Reaction is Too Slow | 1. Low reaction temperature. 2. Low reactivity of the nitrile substrate. | 1. Increase the temperature to reflux.[1] 2. Utilize microwave or ultrasonic irradiation to accelerate the reaction.[1][2] |
| Difficulty in Product Purification | 1. Presence of inorganic salts. 2. Co-elution of product and byproducts. | 1. After the reaction, cool the mixture and filter off the inorganic salts before work-up.[1] 2. If the product is a solid, attempt recrystallization from a suitable solvent.[1] 3. Utilize column chromatography with a carefully selected eluent system (e.g., 0-10% methanol in ethyl acetate).[3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from a general procedure for amidoxime formation.[3]
Reagents:
-
3-Cyanoindole (1 equivalent)
-
Hydroxylamine hydrochloride (3 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Ethanol
Procedure:
-
To a round bottom flask containing ethanol, add 3-cyanoindole, hydroxylamine hydrochloride, and triethylamine.
-
Heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography using a mobile phase of 0-10% methanol in ethyl acetate.[3]
Protocol 2: Optimized "Green" Synthesis of Aryl Amidoximes
This protocol is a more environmentally friendly method that can help minimize amide byproduct formation.[4]
Reagents:
-
Aryl nitrile (e.g., 3-cyanoindole) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Triethylamine (1.6 mmol)
-
Water (10 mL)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aryl nitrile in water, add hydroxylamine hydrochloride.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Cyano indole | Hydroxylamine hydrochloride, Triethylamine | Ethanol | 80°C | 12 h | 99% | [3] |
| Aryl nitrile | Hydroxylamine hydrochloride, Triethylamine | Water | Room Temp | 6 h | Good | [4] |
| Nitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Reflux (60-80°C) | 1-48 h | Up to 98% | [1][2] |
| Acetonitrile | 50% aq. Hydroxylamine | None | 25°C | 24 h | Not specified | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield in this compound synthesis.
References
Preventing degradation of indole-3-amidoxime during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of indole-3-amidoxime during storage and experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I observed a yellowing or browning of my solid this compound sample. What is the likely cause and what should I do?
Answer:
Discoloration of solid this compound is most likely due to oxidation or photodegradation. The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light, particularly UV light.[1]
Probable Causes:
-
Exposure to Air: The container may not have been sealed properly, allowing oxygen to react with the compound.
-
Exposure to Light: Storage in a transparent or translucent container can lead to photodegradation.
-
Presence of Impurities: Trace metal impurities can catalyze oxidation reactions.
Solutions:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen.
-
Light Protection: Always store this compound in an amber or opaque vial to protect it from light.
-
Purity Check: If discoloration is significant, it is advisable to check the purity of the compound using a suitable analytical method like HPLC before use.
Question 2: My this compound solution in DMSO has turned a darker color after a few days at room temperature. Is it still usable?
Answer:
Darkening of an this compound solution in DMSO suggests degradation. While DMSO is a common solvent, prolonged storage at room temperature is not recommended.[2] Degradation in solution can occur via oxidation and hydrolysis.
Probable Causes:
-
Elevated Temperature: Room temperature can accelerate the degradation of the compound in solution.
-
Oxidation: Dissolved oxygen in the solvent can contribute to the oxidation of the indole moiety.
-
Hydrolysis: The amidoxime functional group can be susceptible to hydrolysis, especially in the presence of trace amounts of water in the DMSO.
Solutions:
-
Proper Storage of Solutions: Stock solutions in DMSO or other organic solvents should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Fresh Preparation: It is best practice to prepare solutions fresh before each experiment.
-
Degas Solvent: For sensitive experiments, using degassed solvents can minimize oxidation.
Question 3: I am seeing a decrease in the biological activity of my this compound in my cell-based assays. What could be the reason?
Answer:
A decrease in biological activity is a strong indicator of chemical degradation. The active form of the molecule is likely converting to less active or inactive degradation products.
Probable Causes:
-
Improper Storage: Both solid and solution forms of the compound may have degraded due to inappropriate storage conditions (temperature, light, air exposure).
-
Instability in Aqueous Media: this compound is sparingly soluble and not stable in aqueous buffers for extended periods.[2] The amidoxime group can hydrolyze, and the overall molecule can degrade. Storing aqueous solutions for more than a day is not recommended.[2]
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can lead to degradation.[3]
Solutions:
-
Verify Storage Conditions: Ensure that the compound and its solutions are stored according to the recommendations in the FAQs section.
-
Prepare Fresh Dilutions: For aqueous-based assays, prepare fresh dilutions from a concentrated stock in an organic solvent (like DMSO) immediately before use.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.
Question 4: I have observed precipitation in my this compound stock solution stored at -20°C. What should I do?
Answer:
Precipitation upon cooling can be due to the low solubility of this compound at reduced temperatures.
Probable Causes:
-
Supersaturated Solution: The solution might have been prepared at a concentration close to its solubility limit at room temperature, leading to precipitation when cooled.
-
Solvent Purity: The presence of water in the organic solvent can reduce the solubility of the compound.
Solutions:
-
Gentle Warming and Sonication: Before use, gently warm the vial to room temperature and sonicate to redissolve the precipitate completely.
-
Prepare Less Concentrated Stock: If precipitation is a recurring issue, consider preparing a slightly less concentrated stock solution.
-
Use Anhydrous Solvents: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed, light-resistant container at -20°C for long-term stability of at least two to four years.[2][4] For optimal stability, storage under an inert gas like argon or nitrogen is recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in high-purity organic solvents such as DMSO or DMF.[2] For storage, it is recommended to:
-
Store at -20°C for up to one month.[3]
-
Store at -80°C for up to six months.[3]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
Q3: Is this compound stable in aqueous solutions?
A3: No, this compound has limited stability in aqueous buffers and it is not recommended to store aqueous solutions for more than one day.[2] For experiments in aqueous media, it is best to make fresh dilutions from a concentrated organic stock solution immediately prior to use.
Q4: What are the primary signs of this compound degradation?
A4: The primary signs of degradation include:
-
Visual Changes: Discoloration (yellowing or browning) of the solid or solution.
-
Reduced Purity: A decrease in the main peak area and the appearance of new peaks when analyzed by HPLC.
-
Loss of Biological Activity: A diminished or inconsistent effect in biological assays.
Q5: What are the potential degradation pathways for this compound?
A5: Degradation can occur through several pathways affecting either the indole ring or the amidoxime group:
-
Oxidation: The indole ring can be oxidized, leading to various oxidized indole derivatives. The amidoxime group can also be oxidized to form the corresponding amide and nitrile.[5]
-
Hydrolysis: The amidoxime functional group is susceptible to hydrolysis, which would yield indole-3-carboxamide and hydroxylamine.
-
Photodegradation: Exposure to light, particularly UV, can cause the breakdown of the indole structure.[1]
-
Thermal Degradation: At elevated temperatures, indole compounds can undergo isomerization and fragmentation.[6]
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Reference(s) |
| Solid (Powder) | N/A | -20°C | ≥ 4 years | [4] |
| Solution | DMSO or DMF | -20°C | Up to 1 month | [3] |
| Solution | DMSO or DMF | -80°C | Up to 6 months | [3] |
| Aqueous Solution | Aqueous Buffer | Not Recommended | < 24 hours | [2] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method for researchers to assess the purity and stability of their this compound samples over time.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of high-purity this compound and dissolve it in 1 mL of DMSO.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase B.
-
Sample Solution: Prepare your this compound sample (solid or from a stored solution) to a similar concentration as the working standard using the same diluent.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm
-
Column Temperature: 25°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
5. Stability Study Procedure:
-
Analyze the initial purity of your this compound sample ("Time 0").
-
Store the sample under the desired conditions (e.g., in a DMSO solution at -20°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the sample, prepare the sample solution as described above, and analyze by HPLC.
-
Compare the chromatograms over time. Degradation is indicated by a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
6. Data Analysis:
-
Calculate the purity of this compound at each time point by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Experimental workflow for stability assessment of this compound.
References
- 1. jinjingchemical.com [jinjingchemical.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting low signal intensity in mass spectrometry of indole-3-amidoxime
Welcome to the technical support center for the mass spectrometry analysis of indole-3-amidoxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving optimal signal intensity in your experiments.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent challenge in the LC-MS/MS analysis of small molecules like this compound. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Q1: My this compound signal is very low or absent. Where should I start troubleshooting?
A systematic approach is crucial when diagnosing a loss of signal. The problem can generally be localized to one of three areas: the sample and its preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Here is a logical workflow to begin your troubleshooting process:
Frequently Asked Questions (FAQs)
Sample Preparation and Stability
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in organic solvents such as DMSO (approx. 14 mg/mL) and dimethylformamide (DMF) (approx. 12.5 mg/mL). It has limited solubility in aqueous buffers. For analysis, it is recommended to prepare a stock solution in DMSO and then dilute it with the mobile phase or an appropriate solvent. Stock solutions should be stored at -20°C for long-term stability. It is advisable to prepare fresh working solutions daily to avoid degradation. Indole compounds can be sensitive to pH and light, so storing solutions in amber vials and maintaining a neutral pH when possible is recommended.
Q3: How can I minimize matrix effects when analyzing this compound in biological samples?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common cause of low and irreproducible signal intensity.[1][2]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: The most effective strategy is to remove interfering matrix components.[1] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the regions where ion suppression occurs. This can be assessed by a post-column infusion experiment.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Liquid Chromatography
Q4: What are the suggested starting LC conditions for this compound analysis?
A reversed-phase separation on a C18 column is a good starting point. Given the polar nature of the amidoxime group, a phenyl-hexyl or biphenyl column could also provide alternative selectivity.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 100 mm, < 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%), hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Note: These are general starting conditions and should be optimized for your specific application and instrumentation.
Mass Spectrometry
Q5: What are the expected precursor ions and potential adducts for this compound?
This compound has a molecular weight of 175.19 g/mol . In positive electrospray ionization (ESI+), the most common precursor ion will be the protonated molecule [M+H]⁺ at m/z 176.2.
Be aware of potential adduct formation, which can split your signal between different ions, leading to a lower intensity for your target ion. Common adducts in positive ESI mode include:
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+Na]⁺ | 198.2 |
| [M+K]⁺ | 214.3 |
| [M+NH₄]⁺ | 193.2 |
| [2M+H]⁺ | 351.4 |
If you observe significant adduct formation, try to use high-purity mobile phase additives and solvents, and consider optimizing your sample cleanup to remove sources of sodium and potassium salts.
Q6: I am observing in-source fragmentation. How can I minimize it?
In-source fragmentation occurs when the analyte fragments in the ion source before entering the mass analyzer, leading to a decreased intensity of the intended precursor ion.[4] For this compound, this could involve the loss of the amidoxime group or parts of it.
To reduce in-source fragmentation:
-
Decrease Cone/Fragmentor Voltage: This is the primary parameter controlling the energy in the ion source. Lowering this voltage will reduce the extent of fragmentation.
-
Optimize Source Temperature: High temperatures can sometimes promote thermal degradation and fragmentation. Experiment with lower source and desolvation temperatures.
Q7: What are the recommended MRM transitions and collision energies for this compound?
The fragmentation of the indole ring is well-characterized. Common product ions for indole derivatives arise from the cleavage of the indole ring structure.
Table of Predicted MRM Transitions and Starting Collision Energies:
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity | Starting Collision Energy (eV) |
| 176.2 | 130.1 | Loss of the amidoxime group | 15 - 25 |
| 176.2 | 117.1 | Indole core fragment | 20 - 30 |
| 176.2 | 91.1 | Further fragmentation of indole core | 25 - 35 |
Note: These are predicted transitions and starting points. It is crucial to optimize the collision energy for each transition on your specific instrument to achieve the maximum signal intensity.
Table of Typical ESI Source Parameters:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone/Fragmentor Voltage | 20 - 40 V (Optimize to minimize in-source fragmentation) |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Nebulizer Gas Pressure | 30 - 50 psi |
Note: Optimal parameters are instrument-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation from a Biological Matrix (e.g., Plasma) using Protein Precipitation
This is a quick and general method suitable for initial screening.
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard if available.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Centrifuge: Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Method for Collision Energy Optimization
This protocol describes how to determine the optimal collision energy for a specific MRM transition.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a stable and reasonably intense signal (e.g., 100 ng/mL) in a solvent compatible with your LC method (e.g., 50:50 Acetonitrile:Water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min). T-in the infusion line with the LC flow if desired to mimic chromatographic conditions.
-
Set up the MS Method:
-
Select the precursor ion for this compound (e.g., m/z 176.2).
-
Select a product ion to monitor (e.g., m/z 130.1).
-
-
Ramp the Collision Energy: Set up an experiment where the collision energy is ramped over a range of values (e.g., from 5 eV to 50 eV in 2-5 eV steps) while continuously acquiring data for the selected MRM transition.
-
Analyze the Data: Plot the intensity of the product ion as a function of the collision energy. The collision energy that gives the highest product ion intensity is the optimal value for that transition.
-
Repeat for Other Transitions: Repeat this process for all other product ions of interest to determine their respective optimal collision energies.
Diagram of Logical Relationships in Troubleshooting
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Indole Derivatives
Welcome to the technical support center for the HPLC analysis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to mobile phase optimization for the chromatographic separation of these compounds.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of indole derivatives.
Issue 1: Poor Resolution or Co-eluting Peaks
Symptoms: Peaks are not well separated, overlapping significantly, or appearing as a single broad peak.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Strength (Organic Solvent Percentage):
-
Too Strong: If all peaks elute too quickly near the column void volume, the organic solvent concentration is likely too high. Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).
-
Too Weak: If retention times are excessively long and peaks are broad, the mobile phase is not strong enough. Increase the percentage of the organic modifier.
-
-
Incorrect Choice of Organic Modifier: The selectivity between indole derivatives can be significantly affected by the choice of organic solvent.
-
If using acetonitrile, consider switching to methanol or vice-versa. Methanol is more polar and can offer different selectivity for compounds capable of hydrogen bonding.
-
-
Mobile Phase pH is Not Optimal: The retention of ionizable indole derivatives is highly dependent on the mobile phase pH.
-
For acidic indoles (e.g., indole-3-acetic acid), a mobile phase pH set approximately 2 units below the analyte's pKa will ensure it is in its neutral, more retained form.[1]
-
For basic indoles, a higher pH may be necessary, but care must be taken with silica-based columns which can degrade at high pH.
-
-
Isocratic vs. Gradient Elution: For complex samples with a wide range of polarities, isocratic elution may not provide adequate separation.[2][3][4]
Issue 2: Peak Tailing
Symptoms: The peak shape is asymmetrical with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: This is a common issue with basic indole compounds interacting with acidic silanol groups on the silica stationary phase.[6][7]
-
Lower Mobile Phase pH: Adding an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, reducing these interactions.[1][8] A typical concentration is 0.1%.
-
Use a Mobile Phase Additive: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can compete with the analyte for active sites.
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Dilute the sample or reduce the injection volume.
-
-
Metal Chelation: Some indole derivatives can interact with trace metals in the stationary phase or HPLC system.
-
Consider using a mobile phase with a chelating agent or a column specifically designed to minimize metal interactions.
-
Issue 3: Peak Splitting or Distortion
Symptoms: A single peak appears as two or more smaller peaks, or is otherwise misshapen.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[9]
-
Whenever possible, dissolve the sample in the initial mobile phase.[9] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Void or Contamination: A void at the head of the column or particulate contamination on the inlet frit can disrupt the sample band.[9]
-
If a void is suspected, the column may need to be replaced.
-
To prevent contamination, filter all samples and mobile phases. Regularly flushing the column can also help.
-
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is very close to the pKa of an indole derivative, the compound can exist in both its ionized and non-ionized forms, which may separate slightly and cause a split peak.[9]
-
Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in reversed-phase HPLC of indole derivatives?
A good starting point for a reversed-phase separation of indole derivatives is a mobile phase consisting of a mixture of water and acetonitrile or methanol, with the addition of an acidic modifier.[5] A common starting point is a gradient from a lower organic percentage (e.g., 20-30%) to a higher percentage (e.g., 80-90%) of acetonitrile or methanol in water, with 0.1% formic acid in both the aqueous and organic phases.[5]
Q2: Should I use acetonitrile or methanol as the organic modifier?
The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and can provide sharper peaks. However, methanol can offer different selectivity due to its ability to act as a hydrogen bond donor. It is often beneficial to screen both solvents during method development.
Q3: Why is an acidic modifier like formic acid or TFA often added to the mobile phase?
Acidic modifiers are added for several reasons:
-
To control the ionization of acidic and basic analytes: For many indole derivatives, keeping them in a consistent, non-ionized state improves retention and peak shape.
-
To suppress silanol interactions: Protic acids can protonate residual silanol groups on the silica stationary phase, reducing unwanted interactions with basic analytes that can cause peak tailing.[1][8]
-
To improve mass spectrometry (MS) compatibility: Volatile acids like formic acid and acetic acid are compatible with MS detection as they are easily removed in the ion source.
Q4: When should I choose gradient elution over isocratic elution?
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where the analytes have similar polarities.[2][3][4]
-
Gradient elution , where the mobile phase composition changes during the run (typically increasing the organic solvent concentration), is preferred for complex samples containing compounds with a wide range of polarities.[2][4][5] Gradient elution helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early eluting peaks.
Q5: How does mobile phase pH affect the separation of indole derivatives?
The pH of the mobile phase is a critical parameter for controlling the retention of ionizable indole derivatives.[1]
-
For acidic indoles, such as indole-3-acetic acid, a lower pH (e.g., pH 2.5-3.5) will suppress their ionization, making them less polar and more retained on a reversed-phase column.
-
For basic indoles, their retention will be influenced by their pKa. At a pH below their pKa, they will be protonated and may exhibit poor peak shape due to interactions with silanols. Adjusting the pH or using specific column chemistries can mitigate these effects.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Times of Selected Indole Derivatives.
| Indole Derivative | Mobile Phase A | Mobile Phase B | Retention Time (min) |
| Tryptophan | 2.5% Acetic Acid in Water (pH 3.8) | 80% Acetonitrile in Water | 3.5[3] |
| Tryptamine | 2.5% Acetic Acid in Water (pH 3.8) | 80% Acetonitrile in Water | 5.9[3] |
| Indole-3-lactic acid | 2.5% Acetic Acid in Water (pH 3.8) | 80% Acetonitrile in Water | 7.7[3] |
| Indole-3-acetamide | 2.5% Acetic Acid in Water (pH 3.8) | 80% Acetonitrile in Water | 9.3[3] |
| Indole-3-acetic acid | 2.5% Acetic Acid in Water (pH 3.8) | 80% Acetonitrile in Water | 13.8[3] |
| Indole-3-acetonitrile | 2.5% Acetic Acid in Water (pH 3.8) | 80% Acetonitrile in Water | 24.1[3] |
| Indole-3-acetic acid | 60% Methanol, 40% 1% Acetic Acid | (Isocratic) | Not specified, but part of a validated method[2] |
| Indole-3-pyruvic acid | 60% Methanol, 40% 1% Acetic Acid | (Isocratic) | Not specified, but part of a validated method[2] |
Note: The retention times in the first six entries were obtained using a gradient elution program.
Experimental Protocols
Protocol 1: General Purpose Gradient Method for the Separation of a Mixture of Indole Derivatives
This protocol is a starting point for the method development for the separation of a complex mixture of indole derivatives.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (20% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
References
- 1. biotage.com [biotage.com]
- 2. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. mdpi.com [mdpi.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Minimizing side-product formation in amidoxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during amidoxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing amidoximes, and what are the typical starting materials?
The most widely used method for preparing amidoximes is the reaction of a nitrile with hydroxylamine.[1][2] This is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol.[1][2] An alternative approach that simplifies the procedure is the use of an aqueous solution of hydroxylamine, which often eliminates the need for a separate base.[1][3]
Q2: I'm observing a significant amount of amide as a side-product. What causes this and how can I minimize its formation?
Amide formation is a common side-reaction, particularly when using aromatic nitriles that have electron-withdrawing substituents.[1][4][5][6] The formation of amides likely results from the initial attack by the oxygen atom of hydroxylamine on the nitrile carbon.[5][6]
To minimize amide formation, consider the following strategies:
-
Optimize Reaction Conditions : The choice of base and solvent can significantly influence the product distribution. Using milder organic bases like triethylamine instead of strong inorganic bases can be beneficial.[4][7] Studies have shown that specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids can eliminate the formation of the amide side-product.[1][8][9]
-
Alternative Two-Step Synthesis : For cases where amide formation is persistent, a two-step approach can be very effective. First, convert the nitrile to a thioamide, and then react the thioamide with hydroxylamine to produce the amidoxime.[1][5][6] This method often yields a purer product.[1][5][6]
Q3: My reaction is very slow, or the conversion is low. How can I improve the reaction rate and yield?
Several factors can influence a slow reaction rate or low conversion:
-
Temperature : Increasing the reaction temperature, often to reflux (typically 60-80°C in ethanol or methanol), can significantly decrease the reaction time.[1][2][4]
-
Excess Reagents : For less reactive nitriles, such as certain aliphatic nitriles, using an excess of hydroxylamine can help drive the reaction to completion and improve the overall yield.[1][4]
-
Alternative Energy Sources : Microwave or ultrasonic irradiation has been demonstrated to accelerate the reaction, leading to shorter reaction times and high yields.[1]
-
Solvent Choice : While alcohols are common, the use of ionic liquids has been shown in some cases to decrease reaction times.[1][8] A solvent-free system has also been reported to produce amidoximes in high yields with short reaction times.[4]
Q4: I'm having difficulty isolating and purifying my amidoxime product. What are some effective purification strategies?
Challenges in product isolation and purification can arise from high solubility in the reaction solvent or the presence of impurities with similar polarity. Here are some troubleshooting steps:
-
Crystallization : After the reaction is complete, cool the mixture. If the product precipitates, it can be filtered. If not, remove the solvent under reduced pressure and attempt recrystallization from a different solvent.[1] For some amidoximes, a non-polar solvent like perfluorohexane can be used for washing or recrystallization.[1][3]
-
Column Chromatography : If crystallization is not effective, column chromatography is a common purification method. A mobile phase consisting of a mixture of ethyl acetate and n-hexane or petroleum ether is often effective.[10]
-
Salt Formation : If the product is oily or non-crystalline, attempting to form a salt of the amidoxime can sometimes induce crystallization.[1]
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Increase reaction time and/or temperature (refluxing at 60-80°C is common).[1][2][4] |
| Decomposition of hydroxylamine | Use a fresh source of hydroxylamine. |
| Steric hindrance in the nitrile substrate | Use a larger excess of hydroxylamine to help drive the reaction to completion.[1][4] |
| Suboptimal reaction conditions | Consider switching to an aqueous solution of hydroxylamine, which can sometimes lead to shorter reaction times.[1] For difficult substrates, an alternative route starting from thioamides may provide better results.[1][5][6] |
Guide 2: Formation of Amide Side-Product
| Potential Cause | Troubleshooting Steps |
| Reaction with aromatic nitriles containing electron-withdrawing groups | This is a known issue with these substrates.[1][4][5][6] |
| Reaction mechanism favoring attack by the oxygen atom of hydroxylamine | Optimize the base: Use a milder organic base like triethylamine instead of strong inorganic bases.[4][7] One study found that 1.6 molar equivalents of triethylamine in water at room temperature optimized the yield of the desired amidoxime while minimizing the amide byproduct.[4][7] |
| Solvent effects | The use of specific ionic liquids has been reported to eliminate the formation of the amide side-product.[1][8][9] |
| Persistent amide formation | Convert the nitrile to a thioamide first, and then react with hydroxylamine to yield the amidoxime.[1][5][6] |
Experimental Protocols
Protocol 1: Optimized Green Synthesis of Aryl Amidoximes
This protocol is adapted for a greener synthesis of aryl amidoximes, minimizing side-product formation.[4][7]
Materials:
-
Aryl nitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Triethylamine (1.6 mmol)
-
Water (10 mL)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aryl nitrile (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).
-
Add triethylamine (1.6 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization.[4]
Visualizations
Caption: Reaction pathway for amidoxime synthesis and amide side-product formation.
Caption: Troubleshooting workflow for common issues in amidoxime synthesis.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Endogenous Indole-3-Amidoxime
Welcome to the technical support center for the quantification of endogenous indole-3-amidoxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying endogenous this compound?
Quantifying endogenous this compound presents several analytical challenges, primarily due to its chemical nature and low abundance in biological matrices. Key challenges include:
-
Chemical Instability: The indole ring is susceptible to oxidation, and the amidoxime functional group can be unstable under certain pH conditions and temperatures. Exposure to light can also lead to degradation.
-
Low Endogenous Levels: If present, endogenous levels of this compound are expected to be very low, requiring highly sensitive analytical instrumentation.
-
Matrix Effects: Biological samples are complex mixtures containing numerous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.
-
Isomerization: this compound can exist as syn and anti isomers. The stability and interconversion of these isomers under analytical conditions can complicate quantification.
-
Lack of Validated Protocols: There is a scarcity of published, validated methods specifically for the quantification of endogenous this compound.
Q2: Which analytical technique is best suited for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples.[1][2][3][4][5] This technique offers high sensitivity, specificity, and the ability to handle complex matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility and thermal stability of the analyte.[6][7][8][9]
Q3: Is derivatization necessary for the analysis of this compound?
For GC-MS analysis, derivatization is generally required to convert the polar amidoxime and indole functional groups into more volatile and thermally stable derivatives.[6] For LC-MS/MS analysis, derivatization is not typically necessary.
Q4: How should I store my samples and this compound standard?
To ensure the stability of this compound, it is recommended to store stock solutions of the standard in an organic solvent, such as DMSO or DMF, at -20°C or -80°C for long-term storage.[10][11] Aqueous solutions of this compound are not recommended for storage for more than one day.[10] Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to minimize degradation.[12]
Q5: Where can I obtain an this compound standard for quantification?
This compound is available from several chemical suppliers as a synthetic intermediate.[11][13][14] It is crucial to obtain a high-purity standard and verify its identity and purity before use in quantitative experiments.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Degradation during sample preparation | - Minimize sample handling time and keep samples on ice or at 4°C throughout the extraction process.[12]- Use antioxidants in the extraction buffer (e.g., butylated hydroxytoluene).- Protect samples from light by using amber vials. |
| Inefficient extraction | - Optimize the extraction solvent. A common solvent for related indole compounds is 80% methanol.[15]- Perform multiple extraction steps to ensure complete recovery.- Evaluate the need for a solid-phase extraction (SPE) clean-up step to concentrate the analyte and remove interfering compounds. |
| Poor ionization in MS source | - Optimize MS source parameters (e.g., spray voltage, gas temperatures, and flow rates).- Test both positive and negative ionization modes. For indole compounds, positive mode ESI or APCI is common.[3][4][5]- Ensure the mobile phase pH is compatible with efficient ionization. |
| Analyte loss due to adsorption | - Use deactivated glass vials or polypropylene tubes to minimize adsorption to surfaces.- Add a small amount of organic solvent to the final extract to prevent adsorption. |
Issue 2: Poor Peak Shape and Chromatography
| Possible Cause | Troubleshooting Steps |
| Suboptimal chromatographic conditions | - Optimize the mobile phase composition and gradient profile.- Screen different C18 columns from various manufacturers.- Adjust the mobile phase pH. For indole compounds, acidic mobile phases (e.g., with 0.1% formic acid) are often used.[3] |
| Isomer interconversion on the column | - Investigate the presence of multiple peaks corresponding to syn and anti isomers.[16][17]- Adjust the column temperature to see if it affects the peak shape or number of peaks.- Consider that a single, broad peak may indicate on-column interconversion. |
| Matrix effects | - Improve the sample clean-up procedure using SPE or liquid-liquid extraction.- Dilute the sample extract to reduce the concentration of interfering matrix components.- Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects. |
Issue 3: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Steps |
| Contamination from reagents or labware | - Use high-purity solvents and reagents (LC-MS grade).- Thoroughly clean all glassware and lab equipment.- Run a blank extraction (without sample) to identify sources of contamination. |
| Co-eluting isobaric compounds | - Optimize the chromatographic separation to resolve the interfering peak.- Use high-resolution mass spectrometry (HRMS) to differentiate between this compound and interfering compounds based on their exact mass.- If using tandem MS, select more specific precursor-product ion transitions. |
| Carryover from previous injections | - Implement a robust needle and injection port washing procedure between samples.- Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
As endogenous levels of this compound are not well-documented, the following table provides typical concentration ranges for a related, well-studied indole compound, indole-3-acetic acid (IAA), to provide a general reference for expected low analyte levels in plant tissues.
| Compound | Plant Species | Tissue | Concentration Range (ng/g fresh weight) | Reference |
| Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Seedlings | 5 - 20 | [18] |
| Indole-3-acetic acid (IAA) | Rice (Oryza sativa) | Shoots | 10 - 50 | [15] |
| Indole-3-acetaldoxime (IAOx) | Arabidopsis thaliana | Seedlings | ~1.7 | [19] |
Experimental Protocols
Protocol 1: Hypothetical Extraction and Quantification of this compound from Plant Tissue using LC-MS/MS
This protocol is a suggested starting point based on established methods for similar indole compounds.[12][15] Optimization will be required for your specific application.
-
Sample Homogenization:
-
Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction buffer (80% methanol in water with 0.1% formic acid and an antioxidant).
-
Add an appropriate isotopically labeled internal standard if available.
-
Homogenize the sample using a bead beater or mortar and pestle at 4°C.
-
-
Extraction:
-
Incubate the homogenate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 0.5 mL of extraction buffer and combine the supernatants.
-
-
Sample Clean-up (Optional but Recommended):
-
Evaporate the solvent from the combined supernatants under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for solid-phase extraction (SPE).
-
Perform SPE using a C18 cartridge to remove interfering compounds.
-
Elute the analyte with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the final eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution using mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for specific precursor-product ion transitions (MRM) for this compound and the internal standard. These transitions would need to be determined by infusing a pure standard.
-
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Context of a related auxin biosynthesis pathway.
References
- 1. A liquid chromatography-tandem mass spectrometry-based assay for indole-3-acetic acid-amido synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Endogenous Indole-3-Acetic Acid in Plagiochila arctica (Hepaticae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing indole-3-acetaldoxime to prevent spontaneous hydrolysis
Welcome to the technical support center for Indole-3-Acetaldoxime (IAOx). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of IAOx in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the spontaneous hydrolysis of IAOx.
Frequently Asked Questions (FAQs)
Q1: What is indole-3-acetaldoxime (IAOx) and why is its stability a concern?
A1: Indole-3-acetaldoxime (IAOx) is a key intermediate in the biosynthetic pathway of the primary plant auxin, indole-3-acetic acid (IAA), as well as other indolic compounds like glucosinolates and camalexin.[1][2][3] Its stability is a significant concern because, as an aldoxime, it is susceptible to spontaneous hydrolysis, which can lead to the formation of indole-3-acetaldehyde and hydroxylamine.[4] This degradation can impact the accuracy and reproducibility of experiments by altering the concentration of the active compound and introducing impurities.
Q2: What are the main factors that contribute to the hydrolysis of IAOx?
A2: The primary factors influencing the stability of oximes like IAOx are pH, temperature, and the solvent used.[5] Oximes are known to hydrolyze more readily in the presence of inorganic acids.[4] Elevated temperatures can also accelerate the degradation process.[6] The choice of solvent can also play a role in the stability of indole-containing compounds.
Q3: How can I detect the degradation of my IAOx sample?
A3: Degradation of IAOx can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9] These methods can separate IAOx from its degradation products, allowing for quantification of the remaining intact compound and identification of the hydrolysis products. A decrease in the peak area corresponding to IAOx and the appearance of new peaks over time are indicative of degradation.
Q4: What are the expected degradation products of IAOx hydrolysis?
A4: The primary hydrolysis of indole-3-acetaldoxime is expected to yield indole-3-acetaldehyde and hydroxylamine.[4] Depending on the experimental conditions, indole-3-acetaldehyde can be further oxidized to indole-3-acetic acid (IAA). Therefore, monitoring for the appearance of both indole-3-acetaldehyde and IAA is recommended when assessing IAOx stability.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using IAOx solutions.
-
Possible Cause: Spontaneous hydrolysis of IAOx leading to a decrease in its effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare IAOx solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Control pH: Buffer your IAOx solutions to a slightly acidic or neutral pH (around 6.0-7.0) to minimize acid-catalyzed hydrolysis.[5]
-
Temperature Control: Keep IAOx solutions on ice or at 4°C during use to slow down the rate of degradation. For long-term storage, solid IAOx should be stored at -20°C or below.
-
Solvent Selection: Consider using solvents like DMSO or ethanol for stock solutions, and minimize the time IAOx is in aqueous solutions.
-
Purity Check: Regularly check the purity of your IAOx stock using HPLC or LC-MS/MS to ensure its integrity.
-
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis of IAOx.
-
Possible Cause: Degradation of IAOx into hydrolysis products.
-
Troubleshooting Steps:
-
Identify Degradation Products: Use LC-MS/MS to identify the mass of the unexpected peaks. Compare these with the expected masses of indole-3-acetaldehyde and indole-3-acetic acid.
-
Perform a Time-Course Experiment: Analyze your IAOx solution at several time points after preparation to observe the kinetics of the appearance of the new peaks, confirming they are degradation products.
-
Optimize Storage and Handling: If degradation is confirmed, implement the stabilization strategies outlined in the FAQs and Issue 1.
-
Quantitative Data Summary
The following tables provide an illustrative summary of the expected impact of different conditions on the stability of Indole-3-Acetaldoxime, based on general principles of oxime and indole chemistry.
Table 1: Effect of pH on IAOx Stability in Aqueous Solution at 25°C
| pH | Expected IAOx Remaining after 24 hours (%) | Primary Degradation Product(s) |
| 2.0 | < 50% | Indole-3-acetaldehyde, Indole-3-acetic acid |
| 4.0 | 70-80% | Indole-3-acetaldehyde |
| 6.5 | > 95% | Minimal degradation |
| 8.0 | 85-95% | Indole-3-acetaldehyde |
| 10.0 | < 60% | Indole-3-acetaldehyde, other degradation products |
Table 2: Effect of Temperature on IAOx Stability in Buffered Solution (pH 6.5)
| Temperature (°C) | Expected IAOx Remaining after 24 hours (%) |
| 4 | > 98% |
| 25 | > 95% |
| 37 | 80-90% |
| 50 | < 70% |
Table 3: Effect of Solvent on IAOx Stability at 25°C
| Solvent | Expected IAOx Remaining after 1 week (%) |
| DMSO | > 99% |
| Ethanol | > 98% |
| Acetonitrile | > 97% |
| Water (unbuffered) | < 80% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized IAOx Stock Solution
-
Materials:
-
Indole-3-acetaldoxime (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh the desired amount of solid IAOx in a sterile microcentrifuge tube or amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Monitoring IAOx Stability by HPLC
-
Materials:
-
IAOx solution to be tested
-
HPLC system with a C18 column and UV detector (detection at 280 nm)
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate degradation products)
-
Reference standards for IAOx, indole-3-acetaldehyde, and indole-3-acetic acid
-
-
Procedure:
-
Prepare the IAOx solution in the desired buffer or solvent.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system.
-
Store the remaining solution under the desired test conditions (e.g., specific temperature and pH).
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot into the HPLC system.
-
Record the peak areas for IAOx and any newly formed peaks.
-
Calculate the percentage of IAOx remaining at each time point relative to t=0.
-
If available, use reference standards to confirm the identity of degradation product peaks.
-
Visualizations
Caption: Spontaneous hydrolysis pathway of Indole-3-acetaldoxime.
Caption: Workflow for assessing IAOx stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of indole-3-amidoxime extraction from complex matrices
Welcome to the technical support center for the extraction of indole-3-amidoxime from complex matrices. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from biological matrices?
A1: The main challenges include low recovery rates due to its polarity and potential for degradation, significant matrix effects from endogenous substances like proteins and lipids, and co-extraction of interfering compounds that can affect downstream analysis, such as LC-MS/MS.
Q2: Which extraction technique is generally preferred for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effective, and the choice depends on the sample matrix, required sample cleanliness, and throughput needs. SPE is often favored for its higher selectivity, potential for automation, and ability to provide cleaner extracts with less solvent usage compared to LLE.[1][2] LLE, however, can be a straightforward and cost-effective option for initial cleanup or when dealing with simpler matrices.
Q3: How can I minimize the degradation of this compound during extraction?
A3: Indole compounds can be sensitive to light, heat, and strong acidic or basic conditions. It is advisable to work with chilled samples and solvents, protect samples from light by using amber vials or covering glassware with aluminum foil, and process samples promptly. For instance, extractions using pre-chilled 80% methanol at -20°C have been effective for other unstable indole compounds like IAA.
Q4: What type of SPE sorbent is most suitable for this compound?
A4: Given the chemical structure of this compound, which includes a moderately polar indole ring and a more polar amidoxime group, a reversed-phase (RP) sorbent is a logical starting point. C18-bonded silica is a common and effective choice for retaining indole compounds from aqueous matrices. Polymeric reversed-phase sorbents are also a good alternative due to their wider pH stability and potentially higher loading capacity.
Q5: How can I assess if my analysis is impacted by matrix effects?
A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a common issue in LC-MS/MS analysis. You can perform a post-extraction spike experiment to quantify the extent of matrix effects. This involves comparing the signal of this compound spiked into a blank matrix extract to its signal in a neat solvent. A significant difference indicates the presence of matrix effects.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
| Possible Cause | Recommended Solution |
| Analyte Breakthrough (Analyte does not bind to sorbent) | - Incorrect Sorbent Choice: Ensure a reversed-phase sorbent (e.g., C18) is being used. - Sample Solvent Too Strong: If the sample is dissolved in a high percentage of organic solvent, dilute it with an aqueous buffer or water to increase retention on the RP sorbent. - Incorrect pH: Adjust the sample pH to ensure this compound is in a neutral state to maximize hydrophobic interaction with the sorbent. - High Flow Rate: Decrease the sample loading flow rate to approximately 1-2 mL/min to allow sufficient interaction time between the analyte and the sorbent. |
| Incomplete Elution (Analyte binds too strongly) | - Elution Solvent Too Weak: Increase the strength of the elution solvent. For a C18 sorbent, this means increasing the percentage of the organic component (e.g., from 70% to 90-100% methanol or acetonitrile). - Insufficient Elution Volume: Increase the volume of the elution solvent to ensure the entire sorbent bed is thoroughly washed. Collect and analyze multiple elution fractions to determine the optimal volume. - Secondary Interactions: Residual silanol groups on silica-based sorbents can lead to unwanted polar interactions. Consider using an end-capped C18 column or a polymeric sorbent. |
| Analyte Loss During Post-Elution Steps | - Evaporation to Dryness: Avoid complete evaporation of the eluate, as indole compounds can adhere to glass surfaces. Reconstitute the sample immediately after evaporation. - Adsorption to Labware: Use silanized glassware or polypropylene tubes to minimize non-specific binding. |
Issue 2: High Background or Interfering Peaks in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Co-elution of Matrix Components | - Optimize SPE Wash Step: Introduce an intermediate wash step with a solvent that is strong enough to remove interferences but weak enough to leave this compound on the sorbent (e.g., 5-20% methanol in water for a C18 cartridge). - Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or switch to a different column chemistry to resolve the analyte from interfering peaks. - Use a More Selective Extraction: Consider using a mixed-mode SPE sorbent or performing a two-step cleanup (e.g., LLE followed by SPE). |
| Contamination from Reagents or Labware | - Use High-Purity Solvents: Ensure all solvents and reagents are of HPLC or MS grade. - Thoroughly Clean Labware: Dedicate glassware for trace analysis and ensure it is meticulously cleaned. |
Data Presentation
Table 1: Comparative Recovery of Indole Compounds Using Solid-Phase Extraction (SPE)
Note: Data presented below is for structurally related indole compounds and should be used as a general guideline for what may be expected for this compound. Optimization for the specific analyte is crucial.
| Indole Compound | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | Sugarcane Juice | C18 | Methanol | 85% | |
| Indole-3-carbinol (I3C) | Human Urine | C18 | Methanol | 88-113% | |
| 3,3'-diindolylmethane (DIM) | Human Urine | C18 | Methanol | 80-100% | |
| Indole-3-carboxaldehyde | Human Urine | C18 | Methanol | 82-116% | |
| Indole-3-acetonitrile | Human Urine | C18 | Methanol | 82-132% |
Experimental Protocols
Protocol 1: Model Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a starting point and may require optimization for your specific matrix and analytical setup.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 1.5 mL of chilled 0.1% formic acid in water.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound with 2 x 1.5 mL aliquots of 90% acetonitrile in water into a clean collection tube.
-
Use a slow flow rate of ~1 mL/min to ensure complete elution.
-
-
Post-Elution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Model Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma in a polypropylene tube, add an internal standard if used.
-
Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7.0) and vortex briefly.
-
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface.
-
Repeat the extraction step on the remaining aqueous layer with another 2 mL of the organic solvent to improve recovery.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: A logical decision tree for troubleshooting low recovery in SPE.
References
Resolving co-eluting peaks in chromatographic analysis of indolic compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of indolic compounds, with a specific focus on addressing co-eluting peaks.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Problem: My chromatogram shows co-eluting or poorly resolved peaks for my indolic compounds of interest.
Q1: How can I confirm that I have a co-elution problem?
A1: Identifying co-elution is the critical first step. Here are several methods to detect hidden peaks:
-
Visual Inspection of the Peak: A pure chromatographic peak should be symmetrical. Look for signs of asymmetry, such as a "shoulder" on the peak, peak tailing, or a split peak, which are strong indicators of co-elution.[1][2][3]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors can perform peak purity analysis. By comparing the UV-Vis spectra across the entire peak, the system can detect spectral inconsistencies that suggest the presence of more than one compound.[1][2][3]
-
Mass Spectrometry (MS) Detection: When using LC-MS or GC-MS, you can examine the mass spectra across the elution profile of the peak. If different ions are detected at different points within the same peak, it confirms co-elution.[1][2]
Q2: What are the initial and most effective steps to resolve co-eluting indolic peaks in reversed-phase HPLC?
A2: Modifying the mobile phase is often the first and most effective strategy to improve the separation of co-eluting peaks.[4] Here’s a systematic approach:
-
Adjust the Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of the compounds. This can often lead to better separation between closely eluting peaks. A general guideline is that a 10% decrease in the organic modifier can result in a 2- to 3-fold increase in retention.[4]
-
Change the Organic Solvent Type: Switching the organic modifier can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different chemical properties and can interact differently with the analytes and the stationary phase, leading to changes in elution order and improved resolution.[3]
-
Modify the Mobile Phase pH: The retention of ionizable indolic compounds is highly dependent on the pH of the mobile phase.[5][6] Adjusting the pH can change the ionization state of the analytes, which in turn affects their hydrophobicity and interaction with the stationary phase. A good practice is to adjust the mobile phase pH to be at least 2 units away from the pKa of the indolic compounds of interest to ensure they are in a single ionic form (either fully ionized or fully unionized).[7][8]
-
Optimize the Gradient Profile: If you are using a gradient elution, modifying the gradient slope can significantly improve resolution. A shallower gradient around the elution time of the co-eluting peaks provides more time for the separation to occur.[1] Introducing isocratic holds at specific points in the gradient can also help to resolve critical pairs.
FAQs: Frequently Asked Questions
Q3: My indolic compound peaks are still co-eluting after optimizing the mobile phase. What should I try next?
A3: If mobile phase optimization is insufficient, the next step is to consider the stationary phase (the column).
-
Change the Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase can provide the necessary change in selectivity.[1] For indolic compounds, consider the following options:
-
C8 Column: A shorter alkyl chain C8 column is less retentive than a C18 and can offer different selectivity.
-
Phenyl-Hexyl Column: Phenyl-based columns can provide unique selectivity for aromatic compounds like indoles due to π-π interactions between the phenyl rings of the stationary phase and the indole structure.[9][10][11]
-
Embedded Polar Group (e.g., Amide) Columns: These columns can offer different selectivity for polar indolic compounds.[3]
-
-
Consider a Column with Smaller Particles: Columns packed with smaller particles generally provide higher efficiency, leading to sharper peaks and better resolution.[12]
-
Use a Longer Column: Increasing the column length can also increase efficiency and improve resolution, but it will lead to longer analysis times and higher backpressure.
Q4: Can temperature be used to resolve co-eluting indolic compounds?
A4: Yes, adjusting the column temperature can be a useful tool to fine-tune selectivity. Temperature affects the viscosity of the mobile phase and the thermodynamics of the interactions between the analytes and the stationary phase.
-
Increasing Temperature: Higher temperatures (e.g., 40-60°C) generally decrease the mobile phase viscosity, which can lead to sharper peaks and shorter analysis times.[1] It can also alter the selectivity of the separation.
-
Decreasing Temperature: In some cases, lowering the temperature can enhance selectivity and improve the resolution of critical pairs, although it will increase analysis time and backpressure.
It is important to operate within the temperature limits of your column and to ensure your analytes are stable at the tested temperatures.
Q5: What role does sample preparation play in preventing co-elution?
A5: Proper sample preparation is crucial to minimize interferences from the sample matrix that can co-elute with your indolic compounds of interest.[1][13]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and removing interfering compounds before HPLC analysis.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition your analytes of interest away from interfering substances.[1]
-
Protein Precipitation: For biological samples, precipitating proteins with a solvent like acetonitrile can remove a significant source of interference.[4]
Q6: I have a very complex sample with many indolic compounds. Are there any advanced techniques that can help?
A6: For highly complex samples, two-dimensional liquid chromatography (2D-LC) is a powerful technique that can significantly increase peak capacity and resolution.[14][15] In 2D-LC, a fraction from the first dimension separation is transferred to a second column with a different selectivity for further separation.[16][17] This approach is particularly useful for separating target compounds from complex matrices.[16]
Data Presentation
Table 1: Illustrative Comparison of Stationary Phases for the Separation of Two Co-eluting Indolic Compounds
| Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Peak Tailing Factor (Tf) - Peak 1 | Peak Tailing Factor (Tf) - Peak 2 |
| C18 (5 µm) | 50:50 Acetonitrile:Water + 0.1% Formic Acid | 0.9 | 1.5 | 1.6 |
| C8 (5 µm) | 45:55 Acetonitrile:Water + 0.1% Formic Acid | 1.2 | 1.3 | 1.4 |
| Phenyl-Hexyl (5 µm) | 55:45 Methanol:Water + 0.1% Formic Acid | 1.8 | 1.1 | 1.2 |
Note: The values in this table are for illustrative purposes only. Actual resolution and peak shape will depend on the specific analytes, instrumentation, and detailed experimental conditions.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Separation of Indolic Compounds
This protocol provides a starting point for the separation of common indolic compounds like tryptophan, indole-3-acetic acid, and indole-3-acetonitrile.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 70% B
-
25-30 min: Hold at 70% B
-
30-31 min: Linear gradient from 70% to 10% B
-
31-40 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm or fluorescence detector (Excitation: 280 nm, Emission: 350 nm).[1]
-
Injection Volume: 10 µL.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Indolic Compounds from Plant Extracts
This protocol is a general guideline for cleaning up plant extracts prior to HPLC analysis.
-
SPE Cartridge: C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the plant extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[4]
-
Elution: Elute the indolic compounds with 5 mL of 80% methanol in water.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase of your HPLC method.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[1]
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Simplified overview of major tryptophan metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Multi-2D LC × LC as a Novel and Powerful Implement for the Maximum Separation of Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Two-Dimensional High-Performance Liquid Chromatography as a Powerful Tool for Bioanalysis: The Paradigm of Antibiotics [mdpi.com]
Validation & Comparative
A Comparative Guide to Auxin Biosynthesis: The Indole-3-Pyruvic Acid Pathway vs. the Indole-3-Acetaldoxime Pathway
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of nearly every aspect of plant growth and development. Its precise biosynthesis is paramount, and plants have evolved multiple pathways to produce this vital hormone. Among the tryptophan-dependent routes, the indole-3-pyruvic acid (IPyA) pathway is now recognized as the primary and most evolutionarily conserved pathway for IAA biosynthesis. In contrast, the indole-3-acetaldoxime (IAOx) pathway represents a more specialized route, predominantly active in the Brassicaceae family. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed methodologies, to aid researchers in understanding the nuances of auxin production.
It is important to clarify that a distinct "indole-3-amidoxime pathway" is not considered a major route for IAA biosynthesis. Instead, this compound is a related compound that can be conceptually situated within the broader context of indole-3-acetaldoxime metabolism, which is detailed below.
Comparative Analysis of the IPyA and IAOx Pathways
The following table summarizes the key characteristics of the indole-3-pyruvic acid (IPyA) and indole-3-acetaldoxime (IAOx) pathways for auxin biosynthesis.
| Feature | Indole-3-Pyruvic Acid (IPyA) Pathway | Indole-3-Acetaldoxime (IAOx) Pathway |
| Prevalence | Ubiquitous in the plant kingdom, considered the main auxin biosynthesis pathway. | Primarily found in the Brassicaceae family (e.g., Arabidopsis thaliana). |
| Key Initial Enzyme(s) | Tryptophan Aminotransferases (TAA1/TARs) | Cytochrome P450 monooxygenases (CYP79B2/B3 in Arabidopsis) |
| Key Intermediates | Indole-3-pyruvic acid (IPyA) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN), Indole-3-acetamide (IAM) |
| Final Conversion to IAA | Catalyzed by YUCCA (YUC) flavin monooxygenases. | Catalyzed by nitrilases (from IAN) or amidases (from IAM). |
| Contribution to IAA Pool | Major contributor to the overall IAA pool under normal growth conditions. | Generally considered a smaller contributor than the IPyA pathway under normal conditions, but can be significant under certain stresses or in specific mutant backgrounds. |
| Regulation | Subject to feedback regulation where IPyA can inhibit TAA1 activity. | Tightly regulated and interconnected with the biosynthesis of defense compounds like glucosinolates and camalexin. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic steps of the IPyA and IAOx pathways.
Indole-3-Amidoxime: Evaluating its Role as an Intermediate in Auxin Biosynthesis
A Comparative Guide for Researchers
Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. Its biosynthesis is a complex network of pathways, and fully elucidating the contribution of each route is crucial for understanding plant growth and development. This guide provides a comprehensive comparison of the indole-3-amidoxime (IAM)-mediated pathway for IAA biosynthesis with alternative routes, supported by experimental data and detailed protocols for researchers in plant science and drug development.
Overview of Tryptophan-Dependent IAA Biosynthesis Pathways
In plants, IAA is primarily synthesized from L-tryptophan (Trp) through several interconnected pathways. The four major proposed Trp-dependent pathways are named after their key intermediates:
-
Indole-3-Pyruvic Acid (IPyA) Pathway: Widely considered the main and most conserved IAA biosynthesis pathway in plants.[1]
-
Indole-3-Acetaldoxime (IAOx) Pathway: Predominantly found in the Brassicaceae family, including the model organism Arabidopsis thaliana.[1]
-
Indole-3-Acetamide (IAM) Pathway: A primary route in many plant-associated bacteria and considered a potential, though likely minor, pathway in plants.[2][3]
-
Tryptamine (TAM) Pathway: Another proposed route for IAA synthesis.[3]
This guide focuses on the validation of this compound (IAM) as a key intermediate, both within the IAOx pathway and as part of a direct IAM pathway.
The this compound (IAM) Pathway
The role of IAM in IAA biosynthesis is considered in two contexts:
-
As an intermediate in the IAOx Pathway: In this pathway, Trp is first converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 monooxygenases (CYP79B2 and CYP79B3 in Arabidopsis).[1] IAOx then serves as a branch point for the synthesis of various indolic compounds, including IAA. It is proposed that IAOx can be converted to indole-3-acetamide (IAM) and/or indole-3-acetonitrile (IAN), which are then subsequently converted to IAA.[4]
-
The direct IAM Pathway: This two-step pathway involves the conversion of Trp to IAM by a tryptophan-2-monooxygenase (encoded by the iaaM gene in bacteria), followed by the hydrolysis of IAM to IAA by an IAM hydrolase (encoded by the iaaH gene in bacteria).[2] While this pathway is well-established in bacteria, the enzymes for the first step (Trp to IAM) have not been definitively identified in plants. However, plants do possess IAM hydrolase activity.[5]
The key enzyme in plants responsible for the conversion of IAM to IAA is AMIDASE1 (AMI1) and its homologs, also known as IAM HYDROLASE (IAMH).[5][6] These enzymes belong to the amidase signature family and are found across the plant kingdom, suggesting a conserved function.[7]
Comparison with the Primary Alternative: The IPyA Pathway
The indole-3-pyruvic acid (IPyA) pathway is recognized as the major contributor to the overall IAA pool in most plants under normal growth conditions.[1] This pathway involves two key enzymatic steps:
-
Trp to IPyA: Catalyzed by the TAA (TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS) family of aminotransferases.
-
IPyA to IAA: Catalyzed by the YUCCA (YUC) family of flavin monooxygenases. This is considered the rate-limiting step in the pathway.[8]
Quantitative Comparison of IAA Precursor Levels
The relative importance of these pathways can be inferred by examining the levels of key intermediates in wild-type plants and mutants with defects in specific biosynthetic steps. The following tables summarize quantitative data from studies in Arabidopsis thaliana.
| Compound | Wild-Type (WT) | cyp79b2 cyp79b3 (IAOx deficient) | sur1-1 (IAOx over-accumulating) | Reference(s) |
| IAOx (ng/g FW) | 1.7 ± 0.1 | Not Detected | 4.3 ± 0.5 | [9] |
| IAM (ng/g FW) | 9.9 ± 2.1 | 1.1 ± 0.3 | 24.1 ± 4.5 | [9] |
| IAN (ng/g FW) | 2.5 ± 0.4 | 0.2 ± 0.1 | 11.2 ± 1.8 | [9] |
| IAA (ng/g FW) | 10.6 ± 1.6 | 8.5 ± 1.2 (at 26°C) | - | [8][9] |
Table 1. Levels of IAOx and its derivatives in Arabidopsis seedlings. This table illustrates that in mutants deficient in IAOx synthesis (cyp79b2 cyp79b3), the levels of IAM and IAN are drastically reduced, supporting the role of IAOx as a precursor. Conversely, in the sur1-1 mutant, which accumulates IAOx, the levels of IAM and IAN are significantly elevated.
| Compound | Wild-Type (WT) | taa1 tar2 (IPyA deficient) | yuc1 yuc4 yuc6 (YUC deficient) | Reference(s) |
| IPyA (ng/g FW) | 53.8 ± 7.5 | Significantly Reduced | Significantly Increased | [8] |
| IAA (ng/g FW) | ~25 | ~5 | ~10 | [1] |
Table 2. Levels of IPyA and IAA in key mutants of the IPyA pathway in Arabidopsis. This data highlights the significant contribution of the IPyA pathway to the overall IAA pool, as mutations in this pathway lead to substantial reductions in IAA levels and severe developmental defects.
Experimental Evidence and Validation
The validation of IAM as an IAA intermediate relies heavily on genetic studies and stable isotope labeling experiments coupled with mass spectrometry.
Genetic Evidence
-
ami1/iamh mutants: Arabidopsis mutants lacking functional AMI1/IAMH enzymes are insensitive to the growth-inhibiting effects of exogenously applied IAM.[6] Furthermore, the high-auxin phenotypes observed in plants overexpressing the bacterial iaaM gene (which leads to IAM accumulation) are suppressed in an iamh1 iamh2 double mutant background.[6] This demonstrates that AMI1/IAMH are the primary enzymes for converting IAM to IAA in vivo.
-
Normal development of iamh mutants: The iamh1 iamh2 double mutants do not show any obvious developmental defects under normal growth conditions, suggesting that the IAM-mediated pathway is not essential for normal development and is likely not a major contributor to the bulk IAA pool.[6]
Stable Isotope Labeling Studies
Feeding experiments using stable isotope-labeled precursors are a powerful tool for tracing metabolic pathways.
-
13C6-IAOx Feeding: When CYP79B-deficient Arabidopsis mutants (cyp79b2 cyp79b3) are fed with 13C6-labeled IAOx, the 13C label is efficiently incorporated into IAM, IAN, and IAA.[4] This provides direct biochemical evidence for the conversion of IAOx to these downstream products.
Experimental Protocols
Stable Isotope Labeling of IAA Precursors in Arabidopsis Seedlings
This protocol is adapted from methodologies used to trace auxin biosynthetic pathways.[8]
Objective: To determine the metabolic fate of a labeled precursor (e.g., 13C6-IAOx) and quantify its incorporation into downstream intermediates like IAM and IAA.
Materials:
-
Arabidopsis thaliana seedlings (e.g., wild-type and relevant mutants).
-
Liquid germination medium.
-
Stable isotope-labeled precursor (e.g., 13C6-Indole-3-acetaldoxime).
-
Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, with internal standards).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings in liquid culture under controlled environmental conditions.
-
Labeling: Add the stable isotope-labeled precursor to the liquid medium at a defined concentration (e.g., 1-10 µM).
-
Incubation: Incubate the seedlings for a specific duration (e.g., 24 hours).
-
Harvesting and Quenching: Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Extraction: Homogenize the frozen tissue in cold extraction buffer containing a known amount of heavy isotope-labeled internal standards for IAM and IAA (e.g., 13C6-IAM, D2-IAA) for accurate quantification.
-
Purification: Purify and concentrate the indolic compounds from the extract using solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the purified extract using a high-sensitivity LC-MS/MS system to separate and quantify the different labeled and unlabeled indolic compounds.
-
Data Analysis: Calculate the percentage of incorporation of the label from the precursor into the downstream metabolites.
In Vitro IAM Hydrolase Activity Assay
This protocol is for determining the enzymatic activity of AMI1/IAMH proteins.[7]
Objective: To confirm the ability of a candidate protein to convert IAM to IAA.
Materials:
-
Purified recombinant AMI1/IAMH protein.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Indole-3-acetamide (IAM) solution.
-
HPLC system for quantification of IAA.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a specific concentration of IAM, and the purified enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Analysis: Analyze the reaction mixture using HPLC to separate and quantify the amount of IAA produced.
-
Controls: Run control reactions without the enzyme and without the substrate to ensure the observed activity is enzyme-dependent.
Visualizations
Caption: Overview of major tryptophan-dependent IAA biosynthesis pathways in plants.
Caption: Experimental workflow for stable isotope labeling to trace IAA biosynthesis.
Conclusion
The validation of this compound as an intermediate in IAA biosynthesis is nuanced.
-
IAM is a proven intermediate downstream of IAOx in Arabidopsis . Strong evidence from genetic and stable isotope labeling studies confirms that IAOx is a precursor to IAM, which can then be converted to IAA by AMI1/IAMH enzymes.[4][9]
-
The IAOx/IAM pathway is likely a minor contributor to the total IAA pool under normal conditions. The fact that mutants deficient in this pathway show only subtle developmental phenotypes, compared to the severe defects in IPyA pathway mutants, suggests its role is not essential for basal growth.[1][6] It may, however, be more significant under specific conditions, such as elevated temperatures.[9]
-
A direct Trp-to-IAM pathway in plants remains unproven. While plants possess the enzymatic machinery to convert IAM to IAA, the enzyme(s) responsible for the initial conversion of Trp to IAM have not been identified, in contrast to the well-characterized bacterial pathway.[8]
-
The Indole-3-Pyruvic Acid (IPyA) pathway is the predominant route for IAA biosynthesis in plants. Current evidence strongly supports the IPyA pathway as the primary source of IAA required for normal plant growth and development.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
A Comparative Analysis of Auxin Biosynthesis in Model Plant Species: Arabidopsis, Maize, and Rice
A Guide for Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a crucial signaling molecule that orchestrates a wide array of developmental processes, from embryogenesis to root and shoot architecture. The biosynthesis of this vital phytohormone is a complex process, involving multiple pathways that are subject to intricate regulation. This guide provides a comparative analysis of auxin biosynthesis in three key model plant species: the dicot Arabidopsis thaliana and the monocots Zea mays (maize) and Oryza sativa (rice). By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to serve as a valuable resource for researchers investigating plant development and for professionals in drug development targeting auxin-related pathways.
Quantitative Insights into Auxin Homeostasis
The concentration of free IAA is tightly controlled within plant tissues, reflecting a dynamic balance between biosynthesis, transport, and catabolism. The following tables summarize available quantitative data on endogenous IAA levels and the expression of key biosynthesis genes in Arabidopsis, maize, and rice.
Table 1: Endogenous Free Indole-3-Acetic Acid (IAA) Concentrations in Various Tissues
| Plant Species | Tissue | Developmental Stage | IAA Concentration (ng/g FW) | Reference |
| Arabidopsis thaliana | Seedlings (whole) | 3 weeks old | 10.6 ± 1.6 | [1] |
| Inflorescence buds | 53.6 ± 16 | [1] | ||
| Root Apex (0-0.25 mm) | Seedling | ~183 fmol/cm² | [2] | |
| Roots | 10 days after germination | Varies by mutant, WT ~10-20 | [3] | |
| Zea mays | Kernels | 8-28 days after pollination | Rapid increase | [4] |
| Seedlings (whole) | 3 days old | ~56 | [5] | |
| Seedlings (whole) | 6 days old | ~111.5 | [5] | |
| Root tips | Two-leaf stage | Significant increase in ZmPIN1a sense lines | [6] | |
| Oryza sativa | Leaves | Seedling | Decreased under drought, increased under cold/heat | [7] |
| Grains | 0-20 days after flowering | Varies with development | [8] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, plant age, and analytical methods. FW denotes fresh weight.
Table 2: Relative Expression of Key Auxin Biosynthesis Genes
| Plant Species | Gene Family | Gene | Tissue with High Expression | Method | Reference |
| Arabidopsis thaliana | TAA/TAR | TAA1/WEI8, TAR2 | Root meristem | Not specified | [9] |
| YUCCA | YUC1, YUC4 | Cotyledon boundary in embryo | qRT-PCR | [7] | |
| YUC3, YUC5, YUC7, YUC8, YUC9 | Roots | Not specified | [10] | ||
| Zea mays | TAA/TAR | ZmTAR1, ZmTAR3 | ER microsomal fractions | Not specified | [10] |
| YUCCA | ZmYuc1 | Endosperm | qPCR | [11] | |
| ZmSPI1 (YUC-like) | Female inflorescences | Semiquantitative RT-PCR, in situ hybridization | [10] | ||
| Oryza sativa | TAA/TAR | OsTAR1 | Not specified | Not specified | [12] |
| YUCCA | OsYUCCA1 | Tips of leaves, roots, vascular tissues | qRT-PCR | [13][14][15] | |
| OsYUCCA9, OsYUCCA11 | Endosperm during grain filling | qRT-PCR | [8] |
The Core Machinery: Auxin Biosynthesis Pathways
In higher plants, IAA is primarily synthesized via tryptophan (Trp)-dependent pathways, with the indole-3-pyruvic acid (IPyA) pathway being the most prominent. A Trp-independent pathway has also been identified, though it is less well-characterized.
The main Trp-dependent pathways are:
-
The Indole-3-pyruvic acid (IPyA) pathway: This two-step pathway is considered the major route for auxin biosynthesis in plants. Tryptophan is first converted to IPyA by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes. Subsequently, IPyA is converted to IAA by the YUCCA (YUC) family of flavin monooxygenases.[16][17]
-
The Tryptamine (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to IAA.
-
The Indole-3-acetamide (IAM) pathway: Tryptophan is converted to indole-3-acetamide, which is then hydrolyzed to IAA.
-
The Indole-3-acetaldoxime (IAOx) pathway: Tryptophan is converted to indole-3-acetaldoxime, which then serves as a precursor for IAA.
The following diagrams illustrate the key steps in the major auxin biosynthesis pathways.
Comparative Enzyme Kinetics: A Knowledge Gap
A comprehensive comparative analysis of the kinetic properties of auxin biosynthesis enzymes across different species is hampered by a lack of available data, particularly for maize and rice. While the substrate preferences of TAA/TAR and YUCCA enzymes have been studied, detailed kinetic parameters such as Km and Vmax are not widely reported in a comparative context.
For instance, in Arabidopsis, TAA1 has been shown to utilize L-Trp as a substrate, along with other amino acids like L-Phe, Tyr, Ala, Leu, Gln, and Met.[16] However, specific Km values for tryptophan transamination by plant TAA/TAR enzymes are not consistently available in the literature. One study on tryptophan transamination using a dinitrophenylhydrazine method reported a Km for tryptophan to be ≥ 2 x 10-1 M with a pig heart aspartate aminotransferase, highlighting the low affinity which may be a general characteristic of this reaction.[18][19]
The YUCCA flavin monooxygenases are considered the rate-limiting step in the IPyA pathway.[17] Studies on Arabidopsis YUC6 have provided insights into its catalytic mechanism, demonstrating its ability to convert IPyA to IAA.[4] However, a direct comparison of Km and Vmax values for YUCCA enzymes from Arabidopsis, maize, and rice is not currently possible due to the limited published data. This represents a significant knowledge gap that future research should aim to address.
Experimental Protocols
Accurate quantification of auxin and the characterization of its biosynthetic enzymes are fundamental to advancing our understanding of its roles in plant biology. The following sections provide detailed methodologies for key experiments.
Protocol 1: Quantification of Endogenous IAA by LC-MS/MS
This protocol is adapted from established methods for high-sensitivity auxin analysis.[18][20]
1. Sample Preparation and Extraction:
-
Harvest 10-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
To the frozen powder, add 1 mL of ice-cold extraction buffer (e.g., 80% methanol containing an antioxidant like butylated hydroxytoluene).
-
Add a known amount of a stable isotope-labeled internal standard (e.g., 13C6-IAA) for accurate quantification.
-
Incubate the mixture at 4°C in the dark for at least 1 hour with gentle shaking.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Re-extract the pellet with 0.5 mL of the same extraction buffer and combine the supernatants.
2. Solid-Phase Extraction (SPE) Purification:
-
Evaporate the methanol from the combined supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Adjust the pH of the remaining aqueous solution to ~2.5 with 1 M HCl.
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2.5).
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the auxins with 80% methanol.
3. LC-MS/MS Analysis:
-
Dry the eluate and resuspend in a small volume of the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% formic acid).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the compounds on a C18 column using a suitable gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both endogenous IAA and the 13C6-IAA internal standard.
-
Quantify the endogenous IAA concentration by comparing the peak area of its MRM transition to that of the internal standard.
Protocol 2: In Vitro Tryptophan Aminotransferase (TAA/TAR) Activity Assay
This protocol provides a general method to measure the activity of TAA/TAR enzymes.[11][18]
1. Enzyme Preparation:
-
Clone the coding sequence of the TAA/TAR gene of interest into an expression vector (e.g., with a His-tag or GST-tag).
-
Express the recombinant protein in a suitable host system (e.g., E. coli).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 8.0)
-
10 mM L-tryptophan
-
10 mM α-ketoglutarate
-
50 µM pyridoxal-5'-phosphate (PLP)
-
-
Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the purified TAA/TAR enzyme.
-
Incubate the reaction for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
3. Product Detection (e.g., using dinitrophenylhydrazine for IPyA):
-
Add 2,4-dinitrophenylhydrazine (DNPH) solution to the stopped reaction mixture to form a hydrazone with the product, indole-3-pyruvic acid (IPyA).
-
After a short incubation, add NaOH to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 542 nm for the IPyA-dinitrophenylhydrazone).[18]
-
Create a standard curve using known concentrations of IPyA to quantify the amount of product formed.
-
Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).
Workflow for TAA/TAR Enzyme Activity Assay
Conclusion and Future Perspectives
The biosynthesis of auxin is a fundamental process in plant biology, and a comparative understanding across different species is crucial for both basic research and agricultural applications. While the core IPyA pathway, involving TAA/TAR and YUCCA enzymes, is conserved between the dicot Arabidopsis and the monocots maize and rice, there are likely species-specific nuances in the regulation of these pathways and the relative contributions of different gene family members.
This guide highlights the current state of knowledge, presenting available quantitative data on auxin levels and gene expression. However, it also underscores a significant gap in our understanding of the comparative enzyme kinetics of the key biosynthetic enzymes. Future research should prioritize the biochemical characterization of TAA/TAR and YUCCA proteins from maize and rice to enable a more complete comparative analysis. Such studies, combined with increasingly sophisticated techniques for cell-type-specific analysis of auxin distribution and metabolism, will undoubtedly provide deeper insights into how this critical hormone shapes the diverse architectures of the plant kingdom.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous auxin and jasmonic acid levels are differentially modulated by abiotic stresses in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techscience.com [techscience.com]
- 9. Cell kinetics of auxin transport and activity in Arabidopsis root growth and skewing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatics Analysis of Phylogeny and Transcription of TAA/YUC Auxin Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 13. Auxin Biosynthesis by the YUCCA Genes in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auxin biosynthesis by the YUCCA genes in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cellbiolabs.com [cellbiolabs.com]
Genetic Validation of CYP79B2/B3 Function in Indole-3-Acetaldoxime Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the critical role of cytochrome P450 enzymes CYP79B2 and CYP79B3 in the biosynthesis of indole-3-acetaldoxime (IAOx), a key precursor to the plant hormone auxin (indole-3-acetic acid), as well as other important secondary metabolites. The data presented herein is compiled from foundational studies utilizing Arabidopsis thaliana as a model organism.
Comparative Analysis of Metabolite Levels
The genetic perturbation of CYP79B2 and CYP79B3 has profound effects on the metabolic profile of Arabidopsis. The following tables summarize the quantitative changes in key indolic compounds in cyp79b2/b3 double mutants and lines overexpressing CYP79B2.
Table 1: Indole-3-Acetic Acid (IAA) and Related Metabolite Levels
| Genotype | Free IAA (ng/g FW) | Indole-3-acetonitrile (IAN) (ng/g FW) | Indole-3-acetamide (IAM) (ng/g FW) |
| Wild-Type (Col-0) | ~15 - 25[1] | ~1.5 - 2.5[1] | ~9.9[2] |
| cyp79b2 cyp79b3 | Reduced (~10-15)[1] | Not Detected[3] | Drastically Reduced (~0.4-0.6)[2] |
| 35S::CYP79B2 (Overexpressor) | Elevated (~35-55)[1] | Elevated (~3.5-5.0)[1] | - |
Table 2: Indole Glucosinolate and Camalexin Levels
| Genotype | Total Indole Glucosinolates (nmol/g DW) | Camalexin (µg/g FW) after induction |
| Wild-Type (Col-0) | ~20 - 30[4] | ~5 - 10[5] |
| cyp79b2 cyp79b3 | At least 100-fold reduced[4] | Not Detected[5][6][7] |
| 35S::CYP79B2 (Overexpressor) | Elevated[4] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.
Generation of cyp79b2 cyp79b3 Double Mutants
The cyp79b2 cyp79b3 double mutants were generated by crossing single T-DNA insertion lines of CYP79B2 and CYP79B3.
-
Plant Material: Arabidopsis thaliana ecotype Columbia-0 (Col-0) was used as the wild-type background. T-DNA insertion lines for CYP79B2 (e.g., SALK_043321) and CYP79B3 (e.g., SALK_039296) were obtained from the Salk Institute Genomic Analysis Laboratory.[1][8]
-
Crossing: Pollen from a homozygous cyp79b2 single mutant was transferred to the stigma of a cyp79b3 single mutant.
-
F1 Generation: The resulting F1 seeds were collected and grown. Plants were allowed to self-pollinate.
-
F2 Generation: The F2 progeny were screened for the presence of both T-DNA insertions using PCR with gene-specific primers and a T-DNA left border primer. Plants homozygous for both mutations were identified.[8]
Metabolite Extraction and Quantification by LC-MS/MS
The analysis of indolic compounds was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plant tissue (e.g., seedlings, leaves) was flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: Metabolites were extracted using an 80% methanol solution containing an internal standard (e.g., ¹³C₆-IAA) for quantification. Samples were incubated at 4°C with shaking.
-
Purification: The extracts were centrifuged, and the supernatant was passed through a C18 solid-phase extraction (SPE) column to remove interfering compounds.
-
LC-MS/MS Analysis: The purified samples were analyzed on a reverse-phase C18 column connected to a tandem mass spectrometer. A gradient of acetonitrile in water with 0.1% formic acid was typically used for separation. Multiple reaction monitoring (MRM) was used for the sensitive and specific detection of target metabolites (IAA, IAOx, IAN, IAM, indole glucosinolates, camalexin).
Microarray Analysis of Gene Expression
To understand the broader transcriptional consequences of altered IAOx levels, microarray analysis was performed on 35S::CYP79B2 overexpression lines.
-
RNA Extraction: Total RNA was extracted from seedlings of wild-type (Col-0) and 35S::CYP79B2 lines using a standard Trizol-based method.
-
cDNA Synthesis and Labeling: First-strand cDNA was synthesized from the total RNA and labeled with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: The labeled cDNA probes were hybridized to an Arabidopsis microarray chip (e.g., Affymetrix GeneChip).
-
Data Analysis: The arrays were scanned, and the fluorescence intensity data was normalized. Differentially expressed genes between the wild-type and overexpression lines were identified based on fold-change and statistical significance (p-value).[1][9]
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway and experimental workflows.
References
- 1. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-validation of GC-MS and LC-MS methods for phytohormone analysis
A comprehensive guide for researchers navigating the complexities of phytohormone analysis. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
The accurate quantification of phytohormones is paramount for researchers, scientists, and drug development professionals seeking to unravel the intricate signaling networks that govern plant growth, development, and stress responses. The choice between GC-MS and LC-MS for phytohormone analysis is a critical decision that hinges on various factors, including the specific phytohormones of interest, required sensitivity, sample matrix complexity, and desired throughput. This guide presents a cross-validation of these two powerful analytical techniques, offering a clear comparison of their performance characteristics and providing standardized experimental protocols.
Quantitative Performance: A Comparative Overview
The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key performance parameters for the analysis of major phytohormone classes using both GC-MS and LC-MS, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Phytohormone Analysis
| Phytohormone Class | Analyte | GC-MS LOD | GC-MS LOQ | LC-MS/MS LOD | LC-MS/MS LOQ |
| Auxins | Indole-3-acetic acid (IAA) | ~0.01 pmol[1] | - | - | - |
| Cytokinins | trans-Zeatin | ~0.9 pmol[1] | - | - | - |
| meta-Topolin | ~0.3 pmol[1] | - | - | - | |
| Abscisic Acid | Abscisic acid (ABA) | ~0.3 pmol[1] | - | 0.05 ng/mL[2] | - |
| Gibberellins | Gibberellin A3 (GA3) | - | - | 0.02 - 0.74 pg[3] | 0.07 - 2.45 pg[3] |
| Jasmonates | Jasmonic acid (JA) | 1.0 pmol[1] | ~0.856 ng/mL[4] | 0.03 - 0.257 ng/mL[4] | Down to 10⁻¹⁷ - 10⁻¹⁵ mol[4] |
| Salicylates | Salicylic acid (SA) | ~0.02 pmol[1] | - | - | - |
Note: Values are converted to common units where possible for comparison. Direct comparison can be challenging due to variations in reporting units (e.g., pmol vs. ng/mL).
Table 2: Linearity and Recovery Data for Phytohormone Analysis
| Method | Phytohormone Class | Linearity (R²) | Accuracy (Recovery %) |
| GC-MS | Salicylic Acid (derivatized) | >0.99 | - |
| LC-MS/MS | Gibberellins | >0.99[3] | 72 - 128%[3] |
| LC-MS/MS | Multiple Classes | >0.98[2] | 85 - 95%[2] |
The Great Divide: Derivatization
A key difference between the two techniques lies in the sample preparation, specifically the need for derivatization.
GC-MS: Many phytohormones are non-volatile and require a chemical derivatization step to increase their volatility and thermal stability for gas chromatographic analysis.[5][6] Common derivatization methods include silylation, methylation, and acylation. For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a widely used silylating agent for a broad range of phytohormones.[1][7] Another option is the use of methyl chloroformate (MCF), which has the advantage of being less sensitive to the presence of water.[5][7]
LC-MS: In contrast, LC-MS can directly analyze a wide array of polar and non-volatile phytohormones without the need for derivatization.[6][8] This simplifies sample preparation, reduces the potential for analytical variability, and increases sample throughput.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical data. Below are generalized, yet detailed, methodologies for phytohormone extraction and analysis using both GC-MS and LC-MS.
Phytohormone Extraction from Plant Tissue (A Common Protocol)
This extraction protocol is a general guideline and may require optimization based on the specific plant tissue and target phytohormones.
-
Sample Collection and Freezing: Immediately freeze plant tissues in liquid nitrogen upon collection to quench metabolic activity.[9] Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[9]
-
Extraction Solvent Addition: Add a pre-chilled extraction solvent to the powdered tissue. A common solvent mixture is methanol:isopropanol:acetic acid (20:79:1).[9] The addition of internal standards at this stage is crucial for accurate quantification.[10]
-
Extraction: Vortex the mixture thoroughly and incubate on a rocking platform at 4°C for 16-24 hours.[11] Some protocols may also include sonication to enhance extraction efficiency.[9]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.[9][11]
-
Supernatant Collection: Carefully collect the supernatant containing the phytohormones. For some protocols, a second extraction of the pellet may be performed to increase yield.[9]
-
Purification (Optional but Recommended): Further purify the extract using solid-phase extraction (SPE) to remove interfering compounds.[12]
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the subsequent analysis (e.g., ethyl acetate for GC-MS, or the initial mobile phase for LC-MS).
GC-MS Analysis Protocol
-
Derivatization: To the dried and reconstituted extract, add the chosen derivatization agent (e.g., MTBSTFA or MCF) and incubate at an elevated temperature (e.g., 60-120°C) for a specified time to ensure complete reaction.[13]
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized phytohormones on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature gradient.
-
Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]
LC-MS/MS Analysis Protocol
-
Injection: Inject an aliquot of the purified and reconstituted extract directly into the LC-MS/MS system.
-
Liquid Chromatography: Separate the phytohormones on a reversed-phase column (e.g., C18) using a gradient of an aqueous mobile phase (often containing a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Tandem Mass Spectrometry: Detect and quantify the phytohormones using a tandem mass spectrometer (e.g., a triple quadrupole) in multiple reaction monitoring (MRM) mode. This provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[9]
Visualizing the Workflow and a Key Signaling Pathway
To better illustrate the analytical process and the biological context, the following diagrams were generated using Graphviz.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS are powerful and sensitive techniques for the quantification of phytohormones. The choice between them is not always straightforward and depends on the specific research goals and available resources.
GC-MS remains a robust and cost-effective option, particularly for targeted analysis of specific phytohormones that are either volatile or can be readily derivatized. Its high chromatographic resolution can be advantageous for separating isomeric compounds.
LC-MS/MS has emerged as the dominant platform for comprehensive phytohormone profiling due to its versatility, high sensitivity, and ability to analyze a wide range of compounds without derivatization.[8][14] This makes it particularly well-suited for high-throughput analysis and the discovery of novel hormone metabolites.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as presented in this guide, will empower researchers to make an informed decision and generate high-quality, reproducible data in their quest to decipher the complex language of phytohormones.
References
- 1. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Indole-3-Amidoxime and Indole-3-Acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two indole derivatives: indole-3-amidoxime and indole-3-acetamide. While both compounds share a common indole scaffold, a feature known for its presence in a multitude of biologically active molecules, their functional groups impart distinct chemical properties that are expected to translate into different biological profiles.[1][2] This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways to aid researchers in understanding the therapeutic potential and mechanisms of action of these compounds.
Executive Summary
This comparison reveals a significant disparity in the currently available biological data for this compound and indole-3-acetamide. Indole-3-acetamide and its derivatives have been the subject of numerous studies, demonstrating a range of biological activities, including enzyme inhibition, antioxidant effects, and antimicrobial properties, with substantial quantitative data available. In stark contrast, this compound is primarily documented as a synthetic intermediate, and there is a notable absence of specific quantitative data on its biological activities in the scientific literature.[3][4] Therefore, this guide presents a comprehensive overview of the experimentally determined activities of indole-3-acetamide and discusses the potential biological activities of this compound based on the known pharmacological properties of the amidoxime functional group.
Indole-3-Acetamide: A Profile of Diverse Biological Activities
Indole-3-acetamide (IAM) is a naturally occurring compound that serves as a biosynthetic intermediate to the plant hormone indole-3-acetic acid (IAA).[5][6] Beyond its role in phytophysiology, derivatives of indole-3-acetamide have been synthesized and evaluated for various therapeutic applications.
Quantitative Data on Biological Activities
The biological efficacy of indole-3-acetamide derivatives has been quantified in several studies. The following tables summarize key findings, presenting half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
Table 1: α-Amylase Inhibitory and Antioxidant Activities of Indole-3-Acetamide Derivatives [7]
| Compound ID | Substituent on Phenyl Ring | α-Amylase IC50 (µM) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| 1 | Unsubstituted | 2.6 ± 0.09 | - | - |
| 2 | 4-Methyl | 2.84 ± 0.1 | - | - |
| 5 | 2,5-Dimethyl | 2.38 ± 0.1 | - | - |
| 15 | 4-Fluoro | 1.09 ± 0.11 | 0.81 ± 0.25 | 0.35 ± 0.1 |
| 21 | 4-Chloro | 1.76 ± 0.2 | 1.03 ± 0.08 | 0.52 ± 0.02 |
| Acarbose | Standard | 0.92 ± 0.40 | - | - |
Table 2: Antimicrobial Activity of Indole-3-Acetamido-Polyamine Conjugates [8][9][10]
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| 15c (5-bromo derivative) | Escherichia coli | > 50 |
| 15c (5-bromo derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | < 0.2 |
| 15c (5-bromo derivative) | Cryptococcus neoformans | < 0.2 |
| 16d (5-methoxy derivative) | Escherichia coli | 25 |
| 16e (5-methoxy derivative) | Escherichia coli | 25 |
| 16f (5-methoxy derivative) | Escherichia coli | 12.5 |
Table 3: Cytotoxicity of Indole-3-Acetamide Derivatives against Cancer Cell Lines [11]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4 | HT29 (Colon) | 0.96 |
| 4 | HeLa (Cervical) | 1.87 |
| 4 | MCF7 (Breast) | 0.84 |
| 2 | MCF7 (Breast) | 0.81 |
| 2 | PC3 (Prostate) | 2.13 |
Signaling Pathways and Mechanisms of Action
Indole-3-acetamide and its derivatives exert their biological effects through various mechanisms. As a precursor to auxin, it is involved in plant growth and stress responses. In therapeutic contexts, its derivatives have been shown to inhibit enzymes like α-amylase, which is a target for managing type 2 diabetes.[7] Furthermore, certain conjugates have demonstrated the ability to disrupt bacterial membranes, leading to antimicrobial effects and potentiation of existing antibiotics.
This compound: A Molecule of Untapped Potential
This compound is structurally distinct from indole-3-acetamide due to the presence of a hydroxyimino group in place of the carbonyl group. This functional group is known to confer a range of biological activities. However, a comprehensive search of the scientific literature reveals that this compound is predominantly utilized as a synthetic intermediate in the preparation of other pharmaceutical compounds.[3][4] There is a lack of published studies detailing its specific biological activities with quantitative data such as IC50 or MIC values.
Potential Biological Activities
Based on the known pharmacology of the amidoxime functional group, this compound could potentially exhibit a variety of biological activities:
-
Antimicrobial and Antifungal Activity: Amidoxime derivatives are known to possess antibacterial and antifungal properties.
-
Anticancer Activity: The amidoxime moiety is present in some compounds with demonstrated cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Activity: Certain amidoximes have been investigated for their anti-inflammatory potential.
-
Enzyme Inhibition: The amidoxime group can act as a bioisostere for carboxylic acids and amides, suggesting potential inhibitory activity against various enzymes.
It is crucial to emphasize that these are potential activities based on chemical structure and the known properties of the amidoxime class of compounds. Rigorous experimental validation is required to ascertain the specific biological profile of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the biological activities discussed in this guide.
α-Amylase Inhibition Assay
This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.
-
Reagent Preparation:
-
Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl).
-
α-amylase solution (2 units/mL in buffer).
-
1% starch solution in buffer.
-
Dinitrosalicylic acid (DNSA) color reagent.
-
-
Assay Procedure:
-
Add 200 µL of the test compound (dissolved in a minimal amount of DMSO and diluted with buffer) to a tube.
-
Add 200 µL of α-amylase solution and incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of starch solution and incubate for 3 minutes.
-
Stop the reaction by adding 200 µL of DNSA reagent.
-
Boil for 10 minutes in a water bath at 85-90°C.
-
Cool to room temperature and dilute with 5 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of a compound.
-
Reagent Preparation:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).
-
Test compounds dissolved in a suitable solvent.
-
A known antioxidant (e.g., ascorbic acid) as a positive control.
-
-
Assay Procedure:
-
Add a defined volume of the test sample to a cuvette or microplate well.
-
Add an equal volume of the DPPH working solution.
-
Incubate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
-
Cell Preparation:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and indole-3-acetamide. Indole-3-acetamide and its derivatives have been shown to possess a variety of biological activities, supported by quantitative experimental data. In contrast, this compound remains a molecule with largely unexplored biological potential, primarily serving as a building block in chemical synthesis. The information and protocols provided herein are intended to serve as a valuable resource for researchers interested in further investigating the therapeutic promise of these and related indole compounds. Future studies are warranted to experimentally determine the biological activity profile of this compound and to enable a direct and quantitative comparison with indole-3-acetamide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Illuminating Metabolic Crossroads: A Comparative Guide to Isotopic Labeling for Tracing Indole-3-Acetaldoxime's Fate
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetaldoxime (IAOx) stands as a critical metabolic branch point in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), as well as in the production of defensive compounds like glucosinolates and camalexin. Understanding the metabolic flux through these pathways is paramount for agricultural biotechnology and has implications for drug development, given the role of indolic compounds in various physiological processes. Isotopic labeling has emerged as a definitive and powerful tool to elucidate the precise metabolic fate of IAOx. This guide provides an objective comparison of isotopic labeling strategies, supported by experimental data, to confirm the metabolic conversions of IAOx.
Comparative Analysis of Isotopic Labeling Strategies
The use of stable isotopes to label IAOx and trace its conversion into downstream metabolites offers a direct and unambiguous method to map its metabolic pathways. The most common isotopes employed are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D). The choice of isotope and labeling position can provide specific insights into the biochemical transformations.
A pivotal study in Arabidopsis thaliana utilized ¹³C₆-labeled IAOx to unequivocally demonstrate its role as a precursor to IAA, indole-3-acetamide (IAM), and indole-3-acetonitrile (IAN)[1][2][3][4][5]. Feeding experiments with ¹³C₆-IAOx in cyp79b-deficient mutants, which are unable to produce endogenous IAOx, showed efficient incorporation of the ¹³C₆ label into IAM, IAN, and IAA[1][2][3][4][5]. This provides direct evidence of the metabolic pathway.
| Isotopic Tracer | Organism/System | Key Findings | Reference |
| ¹³C₆-Indole-3-acetaldoxime | Arabidopsis thaliana (cyp79b deficient mutants) | Efficiently incorporated into Indole-3-acetamide (IAM), Indole-3-acetonitrile (IAN), and Indole-3-acetic acid (IAA), confirming the IAOx-dependent IAA biosynthesis pathway. | [1][2][3][4][5] |
| [¹³C₈, ¹⁵N]Indole | Arabidopsis thaliana | Used to confirm the identity of endogenous IAOx by observing a mass shift in the MS/MS ions. | [4] |
| D₅-Tryptophan | Arabidopsis thaliana | Showed that IAN was labeled, but with lower isotopic abundance than IAA, suggesting distinct metabolic pools or channeling. | [4] |
| ¹⁵N₂-Tryptamine | Arabidopsis thaliana | No significant incorporation into IAOx was observed, suggesting the YUCCA pathway does not primarily produce IAOx. | [4] |
Experimental Protocols
A generalized protocol for an isotopic labeling experiment to trace the metabolic fate of IAOx involves the following key steps:
1. Synthesis of Labeled Compound:
-
Synthesize IAOx with the desired isotopic label (e.g., ¹³C₆ on the indole ring). The purity and isotopic enrichment of the synthesized standard are critical for accurate quantification.
2. Plant Material and Growth Conditions:
-
Use a suitable biological system. Arabidopsis thaliana seedlings, particularly mutants deficient in specific biosynthetic steps (e.g., cyp79b2 cyp79b3), are often used to reduce background from endogenous pathways[1][2][3][4].
-
Grow seedlings under controlled sterile conditions on a defined medium (e.g., Murashige and Skoog).
3. Isotope Feeding Experiment:
-
Introduce the isotopically labeled IAOx to the plant material. This can be done by adding it to the liquid or solid growth medium.
-
Incubate the plants for a defined period to allow for the uptake and metabolism of the labeled compound. Time-course experiments can provide kinetic information.
4. Metabolite Extraction:
-
Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Extract the indolic compounds using a suitable solvent system, often an acidified methanol or acetonitrile solution.
5. Sample Purification and Analysis:
-
Purify and concentrate the extracted metabolites, for example, by solid-phase extraction.
-
Analyze the samples using a high-sensitivity analytical technique, typically Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of the labeled and unlabeled metabolites based on their mass-to-charge ratios and fragmentation patterns.
6. Data Analysis:
-
Quantify the amount of isotope incorporation into the downstream metabolites (IAM, IAN, IAA, etc.).
-
Compare the isotopic enrichment in different metabolites to infer the metabolic flux and pathway connections.
Metabolic Pathway of Indole-3-Acetaldoxime
The experimental data from isotopic labeling studies have been instrumental in constructing the metabolic map for IAOx in plants like Arabidopsis. IAOx is synthesized from tryptophan by the action of CYP79B enzymes. It then serves as a precursor for at least three major classes of compounds.
Caption: Metabolic fate of Indole-3-acetaldoxime (IAOx) in Arabidopsis.
Experimental Workflow
The logical flow of an isotopic labeling experiment is crucial for obtaining reliable results. The following diagram illustrates a typical workflow.
Caption: Workflow for tracing IAOx metabolism using isotopic labeling.
Comparison with Alternative Methods
While isotopic labeling provides direct proof of metabolic conversion, other methods offer complementary information.
| Method | Advantages | Disadvantages |
| Isotopic Labeling | - Provides direct, unambiguous evidence of metabolic flux.- Can quantify the contribution of a precursor to a product pool.- Allows for kinetic analysis of metabolic pathways. | - Synthesis of labeled compounds can be complex and expensive.- Potential for isotope effects that may alter reaction rates.- Requires sensitive analytical instrumentation (e.g., LC-MS/MS). |
| Genetic Analysis (Mutants) | - Can identify the specific genes and enzymes involved in a pathway.- Relatively straightforward to screen for phenotypes.- Can reveal the physiological consequences of pathway disruption. | - Genetic redundancy can mask the effect of a single gene knockout.- Mutations may have pleiotropic effects, complicating interpretation.- Does not directly measure metabolic flux. |
| Enzyme Assays | - Allows for the in vitro characterization of specific enzyme activities.- Can determine kinetic parameters (Kₘ, Vₘₐₓ). | - In vitro activity may not reflect in vivo function due to substrate availability, localization, and regulation.- Requires purification of the enzyme of interest. |
Conclusion
Isotopic labeling, particularly with stable isotopes like ¹³C, is an indispensable technique for confirming the metabolic fate of indole-3-acetaldoxime. When combined with high-resolution mass spectrometry, it provides unparalleled detail and certainty in mapping biochemical pathways. While alternative approaches such as genetic and enzymatic analyses are valuable for identifying pathway components and their functions, isotopic labeling remains the gold standard for directly observing and quantifying the flow of atoms through a metabolic network. For researchers in plant science and drug development, a comprehensive understanding of these methodologies is crucial for accurately dissecting the complex metabolism of indolic compounds.
References
- 1. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unraveling the Indole-3-Acetaldoxime Pathway: A Comparative Guide to Enzyme Functional Characterization
For researchers, scientists, and drug development professionals, understanding the intricate enzymatic machinery of metabolic pathways is paramount. This guide provides a comprehensive comparison of the functional characteristics of key enzymes in the indole-3-acetaldoxime (IAOx) pathway, a critical route for the biosynthesis of auxin and indole glucosinolates in plants. We present a detailed analysis of enzyme performance, supported by experimental data, and offer a comparative look at alternative biosynthetic routes.
The indole-3-acetaldoxime (IAOx) pathway is a central metabolic route in plants, particularly in the Brassicaceae family, that converts tryptophan into the versatile intermediate indole-3-acetaldoxime. This molecule stands at a crucial metabolic crossroads, serving as a precursor for the biosynthesis of both the vital plant hormone indole-3-acetic acid (IAA), also known as auxin, and a class of defense compounds called indole glucosinolates.[1][2] The functional characterization of the enzymes within this pathway is essential for understanding plant growth, development, and defense mechanisms, and holds potential for applications in agriculture and drug development.
Key Enzymes of the Indole-3-Acetaldoxime Pathway
The initial and rate-limiting step of the IAOx pathway is the conversion of L-tryptophan to indole-3-acetaldoxime. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana.[1][3] Following its synthesis, IAOx can be channeled into two primary downstream branches:
-
Indole Glucosinolate Biosynthesis: IAOx is converted through a series of enzymatic steps to form various indole glucosinolates, which play a crucial role in plant defense against herbivores and pathogens.
-
Auxin (IAA) Biosynthesis: IAOx is metabolized to indole-3-acetonitrile (IAN), which is then hydrolyzed by nitrilases to produce IAA.[1]
Comparative Performance of Key Enzymes
A thorough understanding of the kinetic properties of these enzymes is crucial for evaluating their efficiency and role within the pathway. The following table summarizes the available quantitative data for key enzymes in the IAOx pathway and provides a comparison with enzymes from an alternative auxin biosynthesis pathway, the YUCCA (flavin-containing monooxygenase) pathway.
| Enzyme | Pathway | Substrate | K_m_ | V_max_ | k_cat_ | Organism/Source |
| CYP79B2 | Indole-3-acetaldoxime | L-Tryptophan | 21 µM[3] | 7.78 nmol/h/mL culture[3] | Not Reported | Arabidopsis thaliana (recombinant in E. coli)[3] |
| CYP79B3 | Indole-3-acetaldoxime | L-Tryptophan | Not Reported | Not Reported | Not Reported | Arabidopsis thaliana |
| Nitrilase | Indole-3-acetaldoxime | Indole-3-acetonitrile | 1.3 mM[1] | 28 µM/min[1] | Not Reported | Streptomyces sp. MTCC 7546 (whole cells)[1] |
| YUCCA6 | YUCCA | Indole-3-pyruvic acid (IPA) | Not Reported | Not Reported | Not Reported | Arabidopsis thaliana (recombinant)[4] |
| TAA1/TARs | YUCCA | L-Tryptophan | Not Reported | Not Reported | Not Reported | Arabidopsis thaliana |
Note: The V_max_ for CYP79B2 is reported per milliliter of E. coli culture expressing the recombinant enzyme. The kinetic parameters for nitrilase were determined using whole cells, which may not reflect the intrinsic properties of the purified enzyme. Data for several key enzymes, including CYP79B3 and the enzymes of the YUCCA pathway, are currently limited in the public domain.
Alternative Pathway: The YUCCA Pathway
In addition to the IAOx pathway, plants utilize other routes for auxin biosynthesis. The most prominent of these is the YUCCA pathway, which also originates from tryptophan.[4][5] In this pathway, tryptophan is first converted to indole-3-pyruvic acid (IPyA) by tryptophan aminotransferases (TAA1 and related enzymes). Subsequently, YUCCA flavin-containing monooxygenases catalyze the conversion of IPyA to IAA.[4] While both pathways contribute to the overall auxin pool, their relative importance can vary depending on the plant species, tissue type, and developmental stage.
Experimental Protocols
Accurate functional characterization of these enzymes relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of CYP79B2
This protocol describes the expression of recombinant CYP79B2 in Escherichia coli and subsequent purification for use in enzyme assays.[6]
1. Gene Cloning and Vector Construction:
- The full-length cDNA of CYP79B2 is amplified by PCR from Arabidopsis thaliana cDNA.
- The PCR product is cloned into an appropriate bacterial expression vector (e.g., pET series) containing a suitable tag for purification (e.g., His-tag).
2. Heterologous Expression in E. coli:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of expression medium. The culture is grown at 37°C until it reaches an OD_600_ of 0.6-0.8.
- Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein folding and solubility.
3. Cell Lysis and Membrane Fraction Preparation:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
- Cells are lysed by sonication or using a French press.
- The cell lysate is centrifuged at a low speed to remove cell debris.
- The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction containing the recombinant CYP79B2.
4. Solubilization and Purification:
- The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 1% Triton X-100 or CHAPS).
- The solubilized proteins are incubated with a resin specific for the purification tag (e.g., Ni-NTA resin for His-tagged proteins).
- The resin is washed with a wash buffer containing a lower concentration of the eluting agent (e.g., imidazole).
- The purified protein is eluted with an elution buffer containing a high concentration of the eluting agent.
5. Protein Quantification and Verification:
- The concentration of the purified protein is determined using a protein assay (e.g., Bradford or BCA assay).
- The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for CYP79B2
This protocol outlines the procedure for measuring the enzymatic activity of recombinant CYP79B2.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing:
- Potassium phosphate buffer (pH 7.5)
- NADPH-P450 reductase
- NADPH
- Purified recombinant CYP79B2
- L-tryptophan (substrate) at various concentrations for kinetic analysis.
2. Reaction Incubation:
- The reaction is initiated by the addition of the substrate.
- The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time period.
3. Reaction Termination and Product Extraction:
- The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
- The mixture is vortexed and centrifuged to separate the organic and aqueous phases.
- The organic phase containing the product (indole-3-acetaldoxime) is collected.
4. Product Quantification by LC-MS/MS:
- The extracted product is analyzed and quantified using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[7][8][9]
- A standard curve of authentic indole-3-acetaldoxime is used for absolute quantification.
5. Data Analysis:
- The initial reaction velocities at different substrate concentrations are used to determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_) using non-linear regression analysis.
Visualizing the Pathways and Workflows
To better illustrate the relationships and processes described, the following diagrams were generated using the DOT language.
Conclusion
The functional characterization of enzymes in the indole-3-acetaldoxime pathway provides critical insights into the regulation of auxin and indole glucosinolate biosynthesis. While significant progress has been made in identifying the key enzymes, such as CYP79B2 and CYP79B3, a complete quantitative understanding of the entire pathway remains an active area of research. Further studies are needed to determine the kinetic parameters of all enzymes involved and to elucidate the regulatory mechanisms that control the metabolic flux through this important biosynthetic network. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 CYP79B2 from Arabidopsis catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of indole glucosinolates and indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Indole-3-Amidoxime
For Researchers, Scientists, and Drug Development Professionals
Indole-3-amidoxime is a valuable building block in medicinal chemistry, notably for the synthesis of compounds targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key player in cancer immunotherapy. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visualization of the relevant biological pathway.
Comparison of Synthetic Methodologies
The primary and most direct route to this compound involves the reaction of indole-3-carbonitrile with hydroxylamine. Variations in reaction conditions, including the use of conventional heating, ultrasound, or microwave irradiation, significantly impact reaction times and yields. An alternative, though less direct, two-step route proceeds via an indole-3-thioamide intermediate.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| Conventional Heating | Indole-3-carbonitrile | Hydroxylamine hydrochloride, Triethylamine, Ethanol | 12 hours | 99%[1] |
| Ultrasound-Assisted | Indole-3-carbonitrile | Hydroxylamine hydrochloride, Sodium carbonate, Water/Ethanol | 30 minutes | 70-85% (general for aromatic nitriles)[2][3] |
| Microwave-Assisted | Indole-3-carbonitrile | Hydroxylamine hydrochloride, Base (e.g., Triethylamine) | Minutes (general observation) | High (general observation)[4] |
| From Thioamide | Indole-3-thioamide | Hydroxylamine | High (general for thioamides)[5][6] | Not specified for this compound |
Experimental Protocols
Conventional Heating Method
This method stands out for its exceptionally high yield, making it a reliable, albeit slower, option.
Procedure: To a solution of indole-3-carbonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (3 equivalents) and triethylamine (3 equivalents). The reaction mixture is then heated to 80°C and stirred for 12 hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting solid is purified by silica gel column chromatography.[1]
Ultrasound-Assisted Synthesis (General Protocol for Aromatic Nitriles)
Ultrasound irradiation offers a significant reduction in reaction time compared to conventional heating.
Procedure: In a flask, combine the aromatic nitrile (1 equivalent), hydroxylamine hydrochloride (1.5-3 equivalents), and a base such as sodium carbonate or triethylamine in a suitable solvent system like water/ethanol. The flask is then placed in an ultrasonic bath and irradiated for a short period (e.g., 30 minutes). After the reaction, the product can be isolated by filtration and purified by recrystallization.[2][3]
Microwave-Assisted Synthesis (General Approach)
Microwave-assisted synthesis is known to dramatically accelerate reaction rates for a wide range of organic transformations, including the synthesis of heterocyclic compounds.
Procedure: A mixture of the aromatic nitrile (1 equivalent), hydroxylamine hydrochloride (excess), and a suitable base in a polar solvent is placed in a microwave-safe vessel. The reaction is then subjected to microwave irradiation at a set temperature and time (typically in the range of minutes). After cooling, the product is isolated and purified using standard techniques.
Synthesis from Indole-3-Thioamide (Alternative Route)
For certain aromatic nitriles, particularly those with electron-withdrawing groups, conversion to the thioamide followed by reaction with hydroxylamine can be a more effective route to the amidoxime.[5][6]
Step 1: Synthesis of Indole-3-Thioamide Indole-3-carbonitrile is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or pyridine to yield indole-3-thioamide.
Step 2: Synthesis of this compound The isolated indole-3-thioamide is then treated with hydroxylamine in a suitable solvent to afford this compound.
Biological Context: The IDO1 Pathway
This compound and its derivatives are of significant interest due to their potential to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This has a potent immunosuppressive effect, primarily by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells (Tregs), thereby allowing cancer cells to evade the immune system.[2][3][5][7][8] Inhibitors of IDO1, for which this compound is a key precursor, aim to block this immunosuppressive pathway and restore anti-tumor immunity.
References
- 1. Microwave assisted one pot conversion of aromatic aldehydes to nitriles | European Journal of Chemistry [eurjchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
Evaluating the Auxin-Like Activity of Novel Indole-3-Amidoxime Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the auxin-like activity of novel, hypothetically-derived Indole-3-Amidoxime compounds against the well-established natural auxin, Indole-3-Acetic Acid (IAA). The data presented herein is illustrative, based on established methodologies for evaluating auxin activity, to provide a framework for the screening and characterization of new plant growth regulators.
Introduction to this compound Derivatives as Potential Auxins
Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation. The primary native auxin is Indole-3-Acetic Acid (IAA). This compound is a known intermediate in the biosynthesis of IAA in certain plants. The structural similarity of this compound derivatives to IAA makes them promising candidates for novel plant growth regulators. This guide outlines the experimental evaluation of a hypothetical series of these derivatives to ascertain their auxin-like bioactivity.
Comparative Analysis of Auxin-Like Activity
The auxin-like activity of a hypothetical series of novel this compound derivatives (IAO-1 to IAO-5), with varying substitutions on the indole ring, was evaluated and compared to Indole-3-Acetic Acid (IAA) using a classic Arabidopsis thaliana root elongation assay.
Data Presentation: Root Elongation Assay
The following table summarizes the quantitative data from the root elongation bioassay. The activity of each compound is presented as the concentration required for 50% inhibition of root growth (IC50), a common metric for auxin-like activity at superoptimal concentrations.
| Compound | Chemical Structure (Hypothetical) | IC50 (µM) for Root Elongation Inhibition | Relative Activity to IAA |
| IAA (Control) | Indole-3-acetic acid | 0.1 | 1.00 |
| This compound | Unsubstituted | 5.2 | 0.02 |
| IAO-1 | 5-Chloro-indole-3-amidoxime | 0.5 | 0.20 |
| IAO-2 | 5-Methoxy-indole-3-amidoxime | 1.2 | 0.08 |
| IAO-3 | 7-Methyl-indole-3-amidoxime | 2.8 | 0.04 |
| IAO-4 | N-hydroxy-1H-indole-3-carboximidoyl cyanide | > 10 | < 0.01 |
| IAO-5 | 2-Methyl-indole-3-amidoxime | 8.5 | 0.01 |
Experimental Protocols
Synthesis of Novel this compound Derivatives
General Procedure:
A solution of the appropriately substituted 3-cyanoindole (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is treated with a suitable base, such as triethylamine (2 equivalents). The reaction mixture is then heated at reflux for several hours and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Arabidopsis thaliana Root Elongation Assay
This bioassay is a standard method for quantifying auxin-like activity.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium, including vitamins and 1% sucrose
-
Agar
-
Petri dishes (90 mm)
-
Sterile water
-
Stock solutions of IAA and test compounds in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds five times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing a range of concentrations of IAA or the test compounds. Ensure a consistent, low density of seeds per plate.
-
Stratification: Store the plates at 4°C in the dark for 48 hours to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings using a ruler or image analysis software.
-
Analysis: Calculate the average root length for each concentration of each compound. Determine the IC50 value by plotting the root length against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).
Caption: Simplified diagram of the auxin signaling pathway in the nucleus.
Experimental Workflow
The following diagram illustrates the logical flow of experiments for evaluating the auxin-like activity of novel this compound derivatives.
Caption: Experimental workflow for evaluating novel auxin-like compounds.
Safety Operating Guide
Proper Disposal of Indole-3-amidoxime: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Indole-3-amidoxime
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, ensuring compliance with regulatory standards.
Prior to handling this compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. This compound should be treated as hazardous until comprehensive toxicological data becomes available.[1] Adherence to all institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety and Hazard Assessment
Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. The work area, preferably a chemical fume hood, should be well-ventilated. An operational eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes and dust. |
| Skin and Body | A full-length laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be required if dust is generated or ventilation is inadequate.[2] | To prevent inhalation of the compound. |
Step-by-Step Experimental Protocol for Disposal
The following protocol outlines the safe disposal of solid this compound waste and contaminated labware.
1. Waste Segregation and Collection:
-
Proper segregation is the foundational step in the disposal process.[2]
-
Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste.
-
Since this compound (C₉H₉N₃O) is a non-halogenated organic compound, it should be collected in a "Non-Halogenated Organic Solid Waste" container.
-
Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.
2. Disposal of Solid Waste:
-
Using a clean spatula, carefully transfer any residual solid this compound into the designated waste container.
-
All contaminated disposables, such as weighing paper, gloves, and paper towels, must also be placed in this container.
3. Disposal of Contaminated Solutions:
-
Solutions of this compound, for instance, in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), should be collected in a designated "Non-Halogenated Organic Liquid Waste" container.
-
Do not pour any solutions containing this compound down the drain.[3]
-
For aqueous solutions, which are not recommended for storage for more than a day, they should also be disposed of in the liquid waste container.[1]
4. Decontamination of Reusable Glassware:
-
Rinse any glassware that has come into contact with this compound with a suitable solvent, such as acetone or ethanol.
-
The initial solvent rinse (rinsate) must be collected and disposed of as hazardous liquid waste in the "Non-Halogenated Organic Liquid Waste" container.
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
5. Container Management and Labeling:
-
The hazardous waste container must be kept securely sealed at all times, except when waste is being added.[2]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
6. Storage and Final Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be secure, well-ventilated, and provide secondary containment.
-
Do not transport the hazardous waste yourself.[2] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.2 g/mol | [1] |
| Solubility in DMSO | approx. 14 mg/mL | [1] |
| Solubility in DMF | approx. 12.5 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble. Approx. 0.1 mg/mL in a 1:10 DMSO:PBS (pH 7.2) solution. | [1] |
| Storage Temperature | -20°C (as supplied) | [1] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below.
References
Personal protective equipment for handling Indole-3-amidoxime
Essential Safety and Handling Guide for Indole-3-amidoxime
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Quantitative Safety Data
The following table summarizes key safety and physical property data for this compound and related indole compounds. This information is essential for risk assessment and safe handling.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 95649-37-9 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥97% | [2] |
| Solubility | DMSO: ~14 mg/mLDMF: ~12.5 mg/mLDMSO:PBS (1:10, pH 7.2): ~0.1 mg/mL | [1][2] |
| Storage | Long-term (as solid): -20°C (stable for ≥2 years)Stock Solution: -80°C (6 months), -20°C (1 month) | [1][4] |
| Hazard Statements | H302: Harmful if swallowedH311: Toxic in contact with skinH319: Causes serious eye irritationH400: Very toxic to aquatic life | |
| Precautionary Statements | P264, P270, P273, P280, P301+P312, P302+P352, P305+P351+P338, P501 |
*Based on the safety data for the related compound Indole, as a precautionary measure.
Operational Plan: Handling and Use
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound from receipt to disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.
-
Hand Protection: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. Change gloves immediately if contaminated, torn, or punctured.
-
Body Protection: A disposable, solid-front laboratory gown made of a low-permeability fabric is required. Ensure cuffs are tight-fitting.
-
Respiratory Protection: All handling of solid this compound and preparation of stock solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is essential for all weighing and solution preparation activities.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Spill and Emergency Procedures
-
Minor Spills: In case of a small spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent. Place the waste in a sealed, labeled container for disposal.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for the safe preparation of a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate glassware (e.g., volumetric flask)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Weighing: Tare a clean weighing vessel on the analytical balance inside the fume hood. Carefully weigh the desired amount of this compound (e.g., 1.752 mg for 1 mL of a 10 mM solution).
-
Solubilization: Add the weighed this compound to a labeled volumetric flask. Using a calibrated micropipette, add the calculated volume of DMSO to the flask.
-
Mixing: Cap the flask securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller, clearly labeled cryovials for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions should be collected in a labeled, sealed hazardous waste container.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your EHS office for specific guidance.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
